Product packaging for Memantine(Cat. No.:CAS No. 19982-08-2)

Memantine

Cat. No.: B1676192
CAS No.: 19982-08-2
M. Wt: 179.30 g/mol
InChI Key: BUGYDGFZZOZRHP-UHFFFAOYSA-N
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Description

The Rationale for NMDAR Antagonism in Neurodegenerative Conditions Given the central role of NMDAR-mediated excitotoxicity in the pathogenesis of numerous neurodegenerative disorders, targeting these receptors with antagonists has emerged as a potential therapeutic strategy.nih.govwikipedia.orgmednexus.orgfrontiersin.orgamazon.commdpi.comiu.edunih.govThe rationale is to block the excessive, pathological activation of NMDARs that contributes to neuronal damage while preserving the physiological activity of synaptic NMDARs necessary for normal brain function.wikipedia.orgiu.edunih.govdrugbank.comEarly attempts with non-selective NMDAR antagonists faced limitations due to significant side effects resulting from the blockade of essential synaptic NMDAR activity.nih.govwikipedia.orgiu.eduekb.egThis underscored the need for antagonists that could selectively target pathological NMDAR activity without disrupting normal synaptic transmission. The properties of Memantine, as an uncompetitive, low-affinity, and voltage-dependent open-channel blocker, are thought to contribute to its ability to preferentially block excessive NMDAR activation under pathological conditions while largely sparing physiological synaptic activity.wikipedia.orgajol.infowikipedia.orgnih.govdrugbank.com

Here is an interactive data table illustrating the differential effects of this compound on synaptic and extrasynaptic NMDAR currents, based on research findings:

Receptor LocationThis compound Concentration (µM)Extracellular Mg²⁺ (mM)Holding Potential (mV)Blockade of NMDAR Current (%)Source
Synaptic101-2539.8 ± 2.5 jneurosci.org
Extrasynaptic101-2564.3 ± 2.5 jneurosci.org

Note: This table presents data from a specific study and is intended to be illustrative of the differential effects observed. The interactivity is simulated in this text format.

This selective blockade profile is considered crucial for the therapeutic utility of this compound in conditions where excitotoxicity plays a significant role. wikipedia.orgnih.govdrugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N B1676192 Memantine CAS No. 19982-08-2

Properties

IUPAC Name

3,5-dimethyladamantan-1-amine
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InChI

InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3
Source PubChem
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InChI Key

BUGYDGFZZOZRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

41100-52-1 (Hydrochloride)
Record name Memantine [INN:BAN]
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DSSTOX Substance ID

DTXSID5045174
Record name Memantine
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Molecular Weight

179.30 g/mol
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Physical Description

Solid
Record name Memantine
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Solubility

soluble in water, 4.55e-02 g/L
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Color/Form

Oil

CAS No.

19982-08-2
Record name Memantine
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Melting Point

White to off white fine powder. Crystals from alcohol/ether. MP: 290-295 °C, also reported as 290-295 °C. Soluble in water. /Memantine hydrochloride/, 258 °C (hydrochloride salt)
Record name Memantine
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Record name Memantine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Molecular and Cellular Mechanisms of Memantine Action

Anti-inflammatory Mechanisms

Inhibition of Microglial Over-activation

Microglia, the resident immune cells of the central nervous system, play a crucial role in the inflammatory response. Over-activation of microglia is implicated in the pathogenesis of various neurodegenerative disorders. iomcworld.org Memantine has been shown to exhibit anti-inflammatory properties by inhibiting microglial over-activation. iomcworld.orgnih.govnih.gov Studies using lipopolysaccharide (LPS) to induce inflammation in primary midbrain neuron-glia cultures have demonstrated that this compound can protect against neuronal damage by attenuating the over-activation of microglia. nih.govnih.gov This effect appears to be independent of its NMDA receptor antagonist activity. iomcworld.orgnih.gov The inhibition of microglial over-activation by this compound is revealed through reduced OX-42 immunostaining and a decrease in the production of pro-inflammatory factors. nih.govnih.gov Furthermore, this compound's anti-inflammatory action may involve altering the activity of inwardly rectifying K+ channels in microglial cells, which can play a role in maintaining extracellular K+ levels and influencing microglial function. karger.com

Reduction of Pro-inflammatory Mediator Production

A key aspect of this compound's anti-inflammatory effect is its ability to reduce the production and release of various pro-inflammatory mediators by activated microglia. Research indicates that this compound treatment leads to a reduction in the levels of extracellular superoxide (B77818) anion, intracellular reactive oxygen species (ROS), nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). nih.govnih.govresearchgate.netresearchgate.net These mediators are known to contribute to neuroinflammation and neuronal damage. For instance, in LPS-stimulated microglia-enriched cultures, this compound attenuated the production of superoxide anion and intracellular ROS in a dose-dependent manner. nih.govresearchgate.net Similarly, in neuron-glia cultures, LPS-induced increases in TNF-α, NO (measured as nitrite), and PGE2 were significantly reduced by this compound treatment. nih.govresearchgate.net This reduction in pro-inflammatory factors highlights a significant pathway through which this compound exerts its neuroprotective effects. nih.govnih.govresearchgate.net

Data from studies investigating the effect of this compound on pro-inflammatory mediator production are summarized below:

MediatorEffect of this compound Treatment (vs. LPS)Study ModelSource
Extracellular Superoxide AnionAttenuated productionMicroglia-enriched cultures (LPS-induced) nih.govresearchgate.net
Intracellular Reactive Oxygen Species (iROS)Attenuated productionMicroglia-enriched cultures (LPS-induced) nih.govresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α)Significantly reducedNeuron-glia cultures (LPS-induced) nih.govresearchgate.net
Nitric Oxide (NO)Significantly reducedNeuron-glia cultures (LPS-induced) nih.govresearchgate.net
Prostaglandin E2 (PGE2)Significantly reducedNeuron-glia cultures (LPS-induced) nih.govresearchgate.net

Effects on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Dysfunction in synaptic plasticity is a hallmark of several neurological disorders. This compound has been shown to influence synaptic plasticity, with its effects depending on the concentration and the specific type of plasticity being examined. nih.govfrontiersin.org

Impact on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Long-term potentiation (LTP) is a persistent strengthening of synapses, while long-term depression (LTD) is a persistent weakening. Both are forms of synaptic plasticity that are dependent on NMDA receptors. mxwbio.complos.org Studies have investigated the effects of this compound on LTP and LTD in various experimental settings, particularly in hippocampal slices, a region critical for learning and memory. mxwbio.complos.org

At lower, clinically relevant concentrations, this compound can, under certain circumstances, promote synaptic plasticity and preserve or enhance memory in animal models. nih.govtermedia.pl However, like other NMDA receptor antagonists, this compound at higher concentrations can inhibit mechanisms of synaptic plasticity. nih.gov

Research indicates that this compound can inhibit LTD without impairing LTP in the CA1 region of the mouse hippocampus at certain concentrations. plos.org For example, concentrations of 1 µM and 10 µM this compound did not impair LTP induced by theta burst stimulation (TBS), while a higher concentration of 30 µM significantly inhibited LTP. plos.org this compound has also been shown to reverse deficits in LTP induced by β-amyloid oligomers in murine hippocampal slices. researchgate.net Furthermore, in a mouse model of spinocerebellar ataxia type 1 (SCA1), this compound was found to restore short-term synaptic plasticity. annaly-nevrologii.com

Data on the effect of different this compound concentrations on hippocampal LTP:

This compound ConcentrationEffect on LTP (vs. Control)Study ModelSource
1 µMNo significant impairmentMouse hippocampal slices plos.org
10 µMNo significant impairmentMouse hippocampal slices plos.org
30 µMSignificantly inhibitedMouse hippocampal slices plos.org

In microglial-specific Sirt2 deficient hippocampal slices stimulated with LPS, this compound was able to restore impaired LTP, suggesting the involvement of extrasynaptic NMDA receptors. frontiersin.org

Modulation of Excitatory Amino Acid Transporters (EAATs)

Excitatory amino acid transporters (EAATs) are crucial for clearing glutamate (B1630785) from the synaptic cleft, thereby regulating the extracellular glutamate concentration and preventing excitotoxicity. nih.govresearchgate.net Astrocytic EAATs, particularly EAAT1 (also known as GLAST) and EAAT2 (also known as GLT-1), play a major role in this process. annaly-nevrologii.comnih.govgoogle.comnih.gov

Interactions with Other Neurotransmitter Systems (Beyond Glutamate)

While this compound is primarily known for its effects on the glutamatergic system via NMDA receptors, it also exhibits activity on other neurotransmitter systems. nih.gov

Serotonergic System: 5-HT3 Receptor Antagonism

This compound has been shown to act as an antagonist at the type 3 serotonergic receptor (5-HT3 receptor). nih.govmedcentral.comnih.govresearchgate.netnih.gov This receptor is a ligand-gated ion channel expressed in various brain regions, including the hippocampus, amygdala, and cortex, and is primarily localized on GABAergic interneurons. cambridge.org Activation of 5-HT3 receptors can lead to the excitation of GABA neurons, influencing neuronal network activity. cambridge.org

Studies have demonstrated that this compound antagonizes serotonin-induced inward currents in cell systems expressing 5-HT3 receptors. researchgate.netnih.gov The potency of this compound at the 5-HT3 receptor appears to be similar to its potency at the NMDA receptor. medcentral.comnih.gov This antagonism of 5-HT3 receptors by this compound is non-competitive and voltage-independent. nih.gov

The exact mechanism by which 5-HT3 receptor antagonism by this compound contributes to its therapeutic effects is still being investigated. However, it has been suggested that this action might improve cognition and learning and reduce anxiety, possibly by increasing circulating serotonin (B10506) levels or preventing receptor activation and subsequent glutamate release. researchgate.net 5-HT3 receptor antagonists have also shown antidepressant-like activity and improved memory in preclinical studies, potentially through facilitating glutamate neurotransmission by reducing the activity of inhibitory GABA neurons. cambridge.org

This compound also exhibits antagonist activity at nicotinic acetylcholine (B1216132) receptors, albeit with lower potency compared to NMDA or 5-HT3 receptors. nih.govmedcentral.com

Dopaminergic System: D2 Agonism and its Clinical Relevance

Research indicates that this compound interacts with the dopaminergic system, specifically demonstrating agonist activity at the high-affinity state of dopamine (B1211576) D2 receptors (D2High). researchgate.netnih.govconicet.gov.ar Studies have shown that this compound can bind to D2High receptors with affinity comparable to or even slightly higher than its affinity for NMDA receptors. researchgate.netnih.govconicet.gov.arwikipedia.org

Experimental data using rat striatal D2 receptors and human cloned D2Long receptors have yielded specific dissociation constants (Ki) for this compound binding to D2High receptors. For rat striatal D2High receptors, the dissociation constant was reported as 917 ± 23 nM. nih.govconicet.gov.ar For human cloned D2Long receptors expressed in Chinese Hamster Ovary (CHO) cells, the dissociation constant was found to be 137 ± 19 nM. nih.govconicet.gov.armdpi.com Functional studies measuring the incorporation of [\u00b3\u00b5S]GTP-\u03b3-S into D2-expressing CHO cells indicated a dissociation constant of 1200 ± 400 nM for this compound-stimulated activity. nih.govconicet.gov.armdpi.com Furthermore, this compound, within a concentration range of 200 to 2000 nM, directly inhibited prolactin release from isolated anterior pituitary cells, a known effect mediated by D2 receptors. researchgate.netnih.govconicet.gov.armdpi.com

The observed D2 agonism of this compound has been suggested to hold clinical relevance. researchgate.netnih.govconicet.gov.ar This action may contribute to some of the clinical features observed with this compound, such as improvements in motor symptoms in conditions like Parkinson's disease, where it has been shown to reverse haloperidol-induced catalepsy and reduce bradykinesia and resting tremor in animal models and human studies, respectively. researchgate.netconicet.gov.arwikipedia.orgwjgnet.com The potential for this compound to trigger psychosis in some patients has also been hypothesized to involve a dopamine agonist component. conicet.gov.arwjgnet.com While some studies suggest the clinical significance of this D2 action due to its potency relative to NMDA receptor binding, other perspectives note a generally low affinity for D2 receptors which might limit the relevance of this effect at typical therapeutic concentrations. wikipedia.org Beyond direct receptor interaction, this compound has also been reported to promote dopamine release in the cortex, potentially through interaction with sigma 1 receptors, and to increase dopamine production by influencing aromatic L-amino acid decarboxylase (AADC) activity. researchgate.net

The following table summarizes some of the reported binding affinities of this compound:

Target ReceptorSpecies/TypeDissociation Constant (Ki)Reference
Dopamine D2HighRat Striatal917 ± 23 nM nih.govconicet.gov.ar
Dopamine D2High (D2Long)Human Cloned (CHO cells)137 ± 19 nM nih.govconicet.gov.armdpi.com
NMDA receptorRat Striatal2200 ± 400 nM nih.govconicet.gov.ar

Cholinergic System: Indirect Modulatory Effects

This compound also influences the cholinergic system, although its effects are primarily indirect rather than through direct agonism or potent inhibition of acetylcholinesterase (AChE). tandfonline.comnih.govspringermedizin.de this compound acts as a non-competitive antagonist at various neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.org The potency of this antagonism may be comparable to its effects on NMDA receptors and 5-HT3 receptors. wikipedia.org Specifically, antagonism at α7 nAChRs has been noted. wikipedia.org This blockade of α7 nAChRs might transiently contribute to an initial worsening of cognitive function upon treatment initiation; however, the subsequent rapid upregulation of α7 nAChRs may play a role in the cognitive benefits observed with chronic this compound administration. wikipedia.org

Studies suggest that this compound can increase the release of acetylcholine (ACh). tandfonline.com This increase is thought to be mediated by enhancing the firing rate of cholinergic neurons, particularly those in the basal forebrain, and by effects at cholinergic terminals. tandfonline.com Importantly, this modulation of ACh release is distinct from the mechanism of acetylcholinesterase inhibitors, as this compound does not significantly inhibit AChE activity at therapeutically relevant concentrations. tandfonline.comnih.govspringermedizin.de

Preclinical Research on Memantine in Disease Models

Models of Alzheimer's Disease (AD) and Other Dementias

Preclinical studies in animal models of AD and other dementias have explored the effects of memantine on key pathological features and cognitive function. Transgenic mouse models, such as the triple-transgenic (3xTg-AD) mice and APP/PS1 mice, which mimic aspects of AD pathology including amyloid-beta (Aβ) plaques and tau hyperphosphorylation, have been widely used nih.govnih.gov.

Reduction of Amyloid-Beta (Aβ) Levels and Amyloid Plaque Burden

Studies in transgenic mouse models of AD have investigated the impact of this compound on Aβ pathology. In 3xTg-AD mice, treatment with this compound for 3 months was associated with significantly reduced levels of insoluble Aβ, including Aβ dodecamers (Aβ*56), prefibrillar soluble oligomers, and fibrillar oligomers nih.gov. The effects on pathology were reported to be stronger in older, more impaired animals nih.gov. Another study in APP/PS1 transgenic mice showed that this compound treatment for 4 months reduced plaque burden, as determined by both histological examination and micromagnetic resonance imaging (µMRI) nih.gov. This reduction in amyloid burden correlated with improvements in cognitive performance in this model nih.gov. Some research also suggests that this compound may influence Aβ oligomerization and could potentially affect Aβ production, although the exact mechanisms remain under investigation nih.govnih.gov.

Table 1: Effects of this compound on Aβ Pathology in Preclinical Models

Animal ModelTreatment DurationKey Aβ FindingCitation
3xTg-AD mice3 monthsReduced insoluble Aβ levels (including oligomers) nih.gov
APP/PS1 Tg mice4 monthsReduced amyloid plaque burden (histology and µMRI) nih.gov
Tg2576 mice10 days (subchronic)Reduced levels of membrane-bound APP (suggesting potential Aβ production effect) nih.gov

Alleviation of Tauopathy-Related Pathologies

Beyond its effects on Aβ, preclinical studies have also examined this compound's influence on tau pathology, another hallmark of AD characterized by the accumulation of hyperphosphorylated tau protein nih.govfrontiersin.org. In 3xTg-AD mice, this compound treatment was associated with a decline in the levels of total tau and hyperphosphorylated tau nih.gov. While some studies in AD rat models, such as the AAV-AD rat, indicated that long-term this compound treatment did not change the levels of hyperphosphorylated endogenous tau, the findings regarding tauopathy alleviation appear to vary depending on the specific model used nih.gov.

Table 2: Effects of this compound on Tau Pathology in Preclinical Models

Animal ModelTreatment DurationKey Tau FindingCitation
3xTg-AD mice3 monthsDecline in total tau and hyperphosphorylated tau nih.gov
AAV-AD rat6 monthsLevels of hyperphosphorylated endogenous tau unchanged nih.gov

Improvements in Cognitive and Memory Deficits in Animal Models

A significant focus of preclinical research has been the evaluation of this compound's ability to improve cognitive and memory deficits in animal models relevant to AD and dementia. Studies in 3xTg-AD mice demonstrated that this compound treatment restored cognition and improved both hippocampus- and amygdala-dependent memory impairments nih.gov. This compound has been shown to improve learning and memory in various preclinical AD models nih.govfrontiersin.org. In a rat model where cognitive deficit was induced by intracerebroventricular injection of Aβ, treatment with this compound fully reversed the cognitive deficit neurofit.com. This compound has also shown procognitive effects in other preclinical AD models frontiersin.org. The mechanism is speculated to involve the partial inhibition of NMDA receptors, which may restore the physiological functioning of these receptors and thus long-term potentiation (LTP), leading to improved cognitive function nih.gov. This compound pre-incubation also prevented Aβ-induced inhibition of LTP in hippocampal slices of cognitively normal mice nih.gov.

Table 3: Effects of this compound on Cognitive Function in Preclinical Models

Animal ModelCognitive AssessmentKey Cognitive FindingCitation
3xTg-AD miceHippocampus- and amygdala-dependent memory tasksRestored cognition, improved memory nih.gov
APP/PS1 Tg miceObject recognition testImproved learning and memory nih.gov
Rat model (Aβ-induced cognitive deficit)Not specified (fully reversed cognitive deficit)Fully reversed cognitive deficit neurofit.com
Scopolamine-induced amnesia in ratsNot specified (memory performance, alternation rate)Attenuated memory impairment, increased alternation rate frontiersin.org
AAV-AD ratNot specified (cognitive impairments)Cognitive impairments were prevented nih.gov

Models of Ischemic Stroke and Cerebral Ischemia

Preclinical studies have also explored the neuroprotective potential of this compound in models of ischemic stroke and cerebral ischemia, conditions characterized by reduced blood flow to the brain leading to neuronal damage nih.govfrontiersin.org.

Inhibition of Excitotoxic Cascade

Excitotoxicity, primarily mediated by excessive glutamate (B1630785) release and subsequent overactivation of NMDA receptors, is a major contributor to neuronal death following ischemic stroke nih.govfrontiersin.orgresearchgate.net. This compound, as an NMDA receptor antagonist, has been investigated for its ability to inhibit this excitotoxic cascade nih.govresearchgate.net. Studies have shown that this compound can block the hyperactive NMDA channels that drive excitotoxicity in the acute stages of ischemic stroke nih.govfrontiersin.org. In vitro experiments have demonstrated that this compound strongly inhibited excessive calcium influx simulated by a high concentration of NMDA, while allowing a low level of calcium influx similar to normal physiological function ajol.info. This compound has also been shown to protect cultured neurons from direct NMDA-induced excitotoxicity researchgate.net. This inhibition of the excitotoxic cascade is considered a primary mechanism for this compound's neuroprotective effects in stroke models nih.govfrontiersin.org.

Reduction of Infarct Volume and Neuronal Death

Preclinical studies in various animal models of cerebral ischemia have consistently demonstrated that this compound treatment can reduce infarct volume and neuronal death nih.govfrontiersin.orgtandfonline.com. In a mouse model of cerebral ischemia, pretreatment with this compound reduced the infarct size and acute excitotoxic cell damage ajol.info. Administering this compound shortly after stroke in mouse models has been shown to decrease cortical infarction size nih.govfrontiersin.org. Studies in rat models of transient forebrain ischemia have also shown that this compound can decrease infarct volume and neuronal damage nih.govtandfonline.com. The effectiveness of this compound in reducing infarct volume appears to be dependent on the timing of administration, with earlier administration generally showing greater benefit nih.govfrontiersin.org. This compound treatment has also been shown to reduce neuronal cell death and injury in treated rats compared to controls ajol.info. Furthermore, this compound has demonstrated the ability to decrease neuronal death caused by reperfusion injury in preclinical models frontiersin.org.

Table 4: Effects of this compound on Infarct Volume and Neuronal Death in Preclinical Stroke Models

Animal ModelIschemia ModelKey Finding (Infarct Volume/Neuronal Death)Citation
Mouse model of cerebral ischemiaNot specifiedReduced infarct size, reduced excitotoxic damage ajol.info
Mouse model of permanent focal cerebral ischemiaPermanent focal cerebral ischemiaDecreased infarct area nih.govfrontiersin.org
Rat model of transient forebrain ischemiaTransient forebrain ischemia (carotid artery clamping)Decreased infarct volume, decreased neuronal damage nih.govtandfonline.com
Rat model of focal cerebral ischemiaMiddle cerebral artery occlusion (MCAO)Reduced ischemic injury volume brieflands.com

Improvement of Functional Outcomes (e.g., motor, sensory)

Preclinical evidence suggests that this compound can lead to improved outcomes in terms of motor and sensory function in models of ischemic stroke. In a mouse model of stroke, administration of this compound starting 2 hours post-stroke for 28 days significantly increased forepaw sensory perception and motor function compared to a control group. nih.gov This improvement in motor control was measured using tests such as the cylinder test and grid-walking performance. ahajournals.org The study also observed an increase in peri-infarct vascularity and decreased reactive astrogliosis, a measure of brain scarring, in the treated animals. nih.govahajournals.org These findings suggest that this compound may improve stroke outcomes through mechanisms involving increased brain-derived neurotrophic factor (BDNF) signaling, reduced reactive astrogliosis, and improved vascularization, which are associated with better recovery of sensory and motor cortical function. ahajournals.org

Models of Parkinson's Disease (PD) and Parkinson's Disease Dementia (PDD)

This compound has been investigated in animal models of Parkinson's Disease (PD) and Parkinson's Disease Dementia (PDD) due to the potential involvement of glutamatergic dysfunction in these conditions. researchgate.netnih.gov Overactivity of glutamate has been suggested to contribute to the development of PDD. nih.gov

Studies in parkinsonian models have shown that this compound can exert neuroprotective effects on dopaminergic neurons. In a parkinsonian model, this compound inhibited the propagation of extracellular α-synuclein and decreased the expression of phosphorylated α-synuclein in dopaminergic neurons of the substantia nigra. nih.gov This was accompanied by increased survival of dopaminergic neurons. nih.gov Furthermore, this compound has been shown to prevent cell death associated with Parkinson's disease in some preclinical studies. aboutscience.eu Research investigating this compound block of NMDARs in substantia nigra pars compacta (SNc) dopamine (B1211576) neurons, which are severely affected in PD, found that this compound blocked both synaptic and whole-cell NMDARs. nih.gov This effect was dependent on the intensity of agonist presentation at the NMDAR. nih.gov NMDA activation reduced the density of dopamine neurons in the SNc, and this compound was found to reverse this effect, suggesting a neuroprotective potential in PD. nih.gov

Preclinical studies have explored this compound's impact on both motor and non-motor symptoms in PD models. This compound has been described as having anti-parkinsonian activity in animal models of Parkinson's disease. aboutscience.eu In the context of motor symptoms, this compound has been hypothesized to be effective in suppressing levodopa-induced dyskinesias (LIDs) in preclinical models of PD by inhibiting NMDA receptors. michaeljfox.org While some clinical trials in PD patients with motor fluctuations taking L-dopa did not show a significant effect on drug-induced dyskinesias, preclinical rationale supports this investigation. aboutscience.eumichaeljfox.org

Regarding non-motor symptoms, which can include cognitive decline, neuropsychiatric disturbances, and sleep disorders, preclinical evidence is less extensively detailed in the provided sources compared to motor and neuroprotective effects. However, the rationale for using NMDA antagonists like this compound in PD extends to potentially addressing cognitive dysfunction and other psychiatric symptoms. michaeljfox.orgd-nb.info Some preclinical studies on NMDA antagonists in PD models have explored effects on neuropsychiatric symptoms, including depressive symptoms, irritability, and anxiety. d-nb.info

Neuroprotective Effects on Dopaminergic Neurons

Models of Other Neurodegenerative Conditions

This compound's potential has also been investigated in preclinical models of other neurodegenerative conditions beyond Alzheimer's and Parkinson's diseases.

In preclinical models of Huntington's Disease (HD), this compound has shown potential therapeutic effects. Studies using cell and mouse models of HD have investigated this compound's impact on electrical activity associated with NMDA receptors. hdsa.org Researchers found that normal synaptic activity was protective against the misfolded HD protein, while excessive extrasynaptic activity enhanced its toxic effect. hdsa.orgsciencedaily.com Low doses of this compound were found to reduce this excessive extrasynaptic activity without blocking the protective normal synaptic activity, leading to treatment effects in the HD mouse model. hdsa.orgsciencedaily.com High doses, however, increased pathology by blocking both types of activity. hdsa.orgsciencedaily.com this compound has also been found to exert significant neuroprotection in an in vitro assay with cultured medium spiny striatal neurons (MSN) from YAC128 transgenic mice, a model of HD. psychiatryonline.org Pharmacokinetic studies of this compound in rat and mouse models of HD have indicated differences in clearance mechanisms compared to humans, which is important for extrapolating preclinical findings. plos.org

This compound has been proposed as a potential treatment for Spinocerebellar Ataxia Type 1 (SCA1), a neurodegenerative disorder affecting the cerebellum and brainstem. researchgate.net Preclinical studies in mouse models of SCA1 have investigated this compound's effects on neurodegeneration and motor performance. In an optogenetic mouse model of SCA1, this compound was used to prevent functional damage and retain the morphology of cerebellar neurons and Bergmann glia. researchgate.netnih.gov this compound prevented pathological changes in Bergmann glia morphology, including the thickening and reduction in length of their processes, induced by chronic optogenetic activation. mdpi.com It also prevented the loss of the key glial glutamate transporter EAAT1 on Bergmann glia and reduced the loss of Purkinje cells. mdpi.com Another study in a transgenic mouse model of SCA1 found that long-term this compound use improved short-term synaptic plasticity by changing the function of excitatory amino acid transporters. annaly-nevrologii.com Specifically, chronic this compound use restored the decreased immunoreactivity of anti-EAAT1 in the reactive glia of the cerebellar cortex in SCA1 mice. annaly-nevrologii.com This was associated with a slowing of glutamate reuptake and EAAT1 dysfunction in untreated SCA1 mice, which was improved by this compound. annaly-nevrologii.com While this compound showed some initial reduction of the ataxic phenotype and reduced morphological signs of neurodegeneration in the cerebellum of SCA1 model mice, it also affected cerebellar plasticity and ultimately compromised motor learning in one study. researchgate.net

Summary of Preclinical Findings

Disease ModelKey Preclinical FindingsRelevant Section
Ischemic StrokeImproved motor and sensory function; Increased peri-infarct vascularity; Decreased reactive astrogliosis; Potential involvement of BDNF signaling. nih.govahajournals.org3.2.3
Parkinson's Disease/PDDNeuroprotection of dopaminergic neurons; Inhibition of extracellular α-synuclein propagation; Reversal of NMDA-induced decrease in dopamine neuron density. nih.govnih.gov3.3.1
Parkinson's DiseaseAnti-parkinsonian activity; Potential for suppressing levodopa-induced dyskinesias. aboutscience.eumichaeljfox.org3.3.2
Huntington's DiseaseReduction of excessive extrasynaptic NMDA activity; Neuroprotection in cultured striatal neurons; Dose-dependent effects on pathology in mouse models. hdsa.orgsciencedaily.compsychiatryonline.org3.4.1
Spinocerebellar Ataxia Type 1 (SCA1)Prevention of pathological changes in Bergmann glia and Purkinje cell morphology; Prevention of EAAT1 loss; Improvement of short-term synaptic plasticity; Complex effects on motor learning. researchgate.netmdpi.comannaly-nevrologii.com3.4.2

Rett Syndrome

Preclinical studies have investigated this compound as a potential therapeutic agent for Rett Syndrome (RTT), a neurodevelopmental disorder. Research in mouse models of RTT has shown that NMDA receptor antagonists, including this compound, can lead to improvements in some neurological dysfunctions and reverse certain circuit-level defects. researchgate.net Studies using hippocampal slice cultures from wild-type and Mecp2-stop mice, a model for RTT, have demonstrated that this compound was capable of partially reversing synaptic deficits caused by the loss of MeCP2 protein. nih.govcore.ac.uk This finding is supported by previous research indicating that this compound can overcome long-term potentiation (LTP) saturation effects. nih.govcore.ac.uk These preclinical findings suggest that this compound has the potential to significantly impact future RTT treatments by partially restoring plasticity. nih.govcore.ac.uk

Down Syndrome

This compound has been studied in preclinical models of Down Syndrome (DS), the most common genetically defined cause of intellectual disability. karger.complos.org The Ts65Dn mouse model, which is trisomic for orthologs of a significant portion of human chromosome 21 genes, is commonly used in DS research and exhibits learning and memory deficits. karger.complos.orgdown-syndrome.org Preclinical studies have shown that this compound can rescue performance deficits in Ts65Dn mice on learning and memory tasks, such as the fear conditioning test and novel object recognition. karger.complos.orgdown-syndrome.orgnih.gov

Research indicates that Ts65Dn mice display exaggerated NMDA-induced long-term synaptic depression (LTD) in the CA1 region of the hippocampus compared to control animals. nih.gov This abnormal level of LTD can be pharmacologically rescued by this compound. nih.gov Studies have also explored the effects of this compound on protein expression in brain regions of Ts65Dn mice, finding that this compound treatment can induce responses in proteins involved in learning and memory pathways. plos.org

Data from studies on Ts65Dn mice demonstrate that both acute and chronic administration of this compound can improve learning and memory deficits. karger.comneurofit.com

Study Model (Down Syndrome)Behavioral TaskThis compound EffectReference
Ts65Dn mouseFear ConditioningRescued performance deficits karger.comdown-syndrome.orgnih.gov
Ts65Dn mouseNovel Object RecognitionRescued performance deficits (acute and chronic) karger.com
Ts65Dn mouseMorris Water MazeImproved spatial learning (chronic) karger.com
Ts65Dn mouse (hippocampus)NMDA-induced LTDPharmacologically rescued exaggerated LTD nih.gov
Ts65Dn mouseProtein Expression (Brain)Modified protein profiles related to learning plos.org

Models of Psychiatric Disorders

This compound's role as an NMDA receptor antagonist has led to its investigation in preclinical models of various psychiatric disorders, where glutamatergic dysfunction is implicated.

Preclinical studies support the hypothesis that schizophrenia may involve hypofunction of NMDA receptors. mdpi.com Animal models induced by NMDA receptor antagonists like PCP, ketamine, and MK-801 exhibit neurochemical, morphological, and cognitive deficits similar to those seen in schizophrenia. mdpi.com this compound, as an NMDA receptor antagonist, has been explored for its potential therapeutic effects in these models.

Some evidence suggests that this compound may minimize schizophrenia-like symptoms in ketamine-induced models in rats. nih.gov Preclinical studies have also shown that this compound can enhance spontaneous gamma power in rodents, a measure that is sometimes reduced in schizophrenia and linked to cognitive and functional outcomes. escholarship.org Unlike other NMDA antagonists, this compound exhibits a linear, positive dose-response effect on spontaneous gamma power in rodents. escholarship.org

A preclinical imaging methodology utilizing this compound-induced brain activation in mice has been developed as a potential screening tool for novel antipsychotic compounds targeting the NMDA receptor hypofunction hypothesis of schizophrenia. nih.gov This method showed that atypical antipsychotics like clozapine (B1669256) could reverse this compound-induced brain activation. nih.gov

The glutamatergic system is implicated in the pathophysiology of OCD, with evidence suggesting a hyperglutamatergic state in certain brain circuits in affected individuals. dovepress.compsychiatryonline.org Preclinical animal models of OCD-like behaviors have been used to investigate the effects of glutamatergic agents, including this compound. dovepress.comcuni.cznih.gov

Studies using the marble burying test, a common animal model for compulsive-like behavior, have shown that administration of NMDA antagonists such as this compound can decrease marble burying without affecting locomotion. nih.govfrontiersin.org This suggests a potential anti-compulsive effect in these models. In a schedule-induced polydipsia (SIP) model, which can exhibit compulsive-like excessive drinking, this compound has been shown to decrease compulsive water consumption in high-drinking rats. frontiersin.org

Research suggests that glutamate may play a role in the pathophysiology of ADHD, and glutamatergic dysfunction has been observed in both animal models and human studies of the disorder. researchgate.netpsychiatrist.com this compound, as an NMDA receptor antagonist, has been investigated for its potential effects on ADHD symptoms in preclinical settings.

Animal studies, particularly using spontaneously hypertensive rats (SHR), a model of ADHD symptomatology, have explored the interaction between glutamate and dopamine systems, both of which are relevant in ADHD. researchgate.netpsychiatrist.com While the exact relationship between NMDA receptors and dopamine release in ADHD models is mixed, preclinical findings suggest that glutamate modulation could improve hyperactivity and attention, core symptoms of ADHD. psychiatrist.com Preclinical data indicates that this compound might ameliorate ADHD symptoms by regulating dopamine neurotransmission and could exert neuroprotective effects by modulating glutamatergic neurotransmission. psychiatrist.com

Preclinical studies have investigated the anxiolytic potential of this compound in animal models of anxiety. Research in Swiss albino mice using tests like the open field test and passive avoidance response test has shown that this compound can exhibit statistically significant anti-anxiety effects. nih.govresearchgate.net These studies suggest an interplay between NMDA and GABAA receptors in anxiety states. nih.govresearchgate.net

In models of Post-Traumatic Stress Disorder (PTSD), investigations into the glutamatergic system, particularly the NMDA receptor, are considered crucial. researchgate.netresearchgate.net Animal research provides evidence that this compound may reduce anxiety and improve cognition in models relevant to PTSD. researchgate.net Studies in rats subjected to inescapable foot shock stress to model PTSD have evaluated the therapeutic potential of this compound in mitigating PTSD-like symptoms. researchgate.netresearchgate.net Preclinical findings suggest a potential protective effect of this compound on memory, preference for social novelty, and depression-like behavior in mice following surgery, which can induce cognitive dysfunction and anxiety-like behaviors. mdpi.com this compound has also been shown to alleviate PTSD-like symptoms and improve dendritic arborization in rats, potentially through modulation of the HPA axis and neuroinflammation. researchgate.net

DisorderAnimal Model ExamplesKey Preclinical Findings Related to this compoundReference
Generalized Anxiety Disorder (GAD)Open field test, Passive avoidance response test (Swiss albino mice)Demonstrated statistically significant anti-anxiety effects. nih.govresearchgate.net
Post-Traumatic Stress Disorder (PTSD)Inescapable foot shock stress (rats), Postoperative cognitive dysfunction model (mice)Reduced anxiety and improved cognition, mitigated PTSD-like symptoms, improved dendritic arborization, protective effect on memory and depression-like behavior. researchgate.netresearchgate.netmdpi.com

Bipolar Disorder Models

Preclinical research suggests that this compound may possess antimanic and mood-stabilizing properties. nih.govwjgnet.comnih.gov Studies utilizing animal models of mania, such as intracerebroventricular administration of ouabain (B1677812) in rats, have shown that this compound can normalize ouabain-induced hyperlocomotion. nih.gov In rat hippocampal slices treated with ouabain, this compound delayed the onset of cycling between population spikes and epileptiform bursts. nih.gov Another preclinical model demonstrated that this compound prevented the bipolar-like behavior (mania followed by depression) induced by imipramine, suggesting a potential mood-stabilizing effect. wjgnet.com this compound has also been found to prevent dopamine D2 receptor sensitization induced by imipramine, a mechanism suggested to underlie antidepressant-induced mania in humans. wjgnet.com

Autism Spectrum Disorder (ASD) Models

Preclinical studies in animal models of ASD have indicated that this compound could potentially address core deficits associated with the disorder, such as impaired social interaction and repetitive behaviors. biomolther.orgnih.gov this compound has been shown to abrogate excitotoxicity, GABA/glutamate imbalance, reduced levels of brain-derived neurotrophic factor (BDNF), blood-brain barrier (BBB) leakage, and neuroinflammation in preclinical models. nih.gov Studies using cultured cerebellar granule cells (CGCs) from Fmr1 knockout mice, a model for fragile X syndrome and syndromic autism, demonstrated that this compound treatment promoted cell adhesion properties, stimulated the development of mature dendritic spines, and restored excitatory synapse formation to normal levels. plos.org These findings suggest that this compound's therapeutic effects in autism and fragile X syndrome may involve the stimulation of dendritic spine maturation and excitatory synapse formation. plos.org Animal models with deletions in synaptic genes like Fmr1, Mecp2, and Shank2, as well as the BTBR inbred strain, have shown favorable outcomes from treatments with glutamatergic agents, including this compound. biomolther.orgfrontiersin.org

In Vitro and In Vivo Methodologies in Preclinical Studies

A variety of in vitro and in vivo methodologies are employed in preclinical studies to investigate the effects of this compound. researchgate.netd-nb.infooup.com

Organotypic Hippocampal Slices and Dissociated Cultures

Organotypic hippocampal slices and dissociated neuronal cultures are commonly used in vitro models to study the neuroprotective properties of this compound against excitotoxicity. researchgate.netd-nb.infonih.gov this compound has been shown to protect neurons in these preparations from direct NMDA-induced excitotoxicity. researchgate.netd-nb.infonih.gov Low concentrations of this compound were also effective in neuronal stress models dependent on endogenous glutamate stimulation and mitochondrial stress, such as exposure to hypoxia, the mitochondrial toxin 1-methyl-4-phenylpyridinium (MPP+), or nitric oxide (NO) donors. researchgate.netd-nb.infonih.gov In organotypic hippocampal slice cultures, this compound blocked cell death induced by NMDA with an EC50 of approximately 1 µM. d-nb.info this compound also inhibited and reversed protein phosphatase 2A inhibition-induced abnormal hyperphosphorylation and accumulation of tau in organotypic cultures of rat hippocampal slices. oatext.com

Animal Models of Disease Induction (e.g., LPS-induced neuroinflammation, β-amyloid, quinolinic acid, streptozotocin)

Various animal models are utilized to induce disease states that mimic aspects of human neurological disorders to evaluate this compound's effects.

LPS-induced neuroinflammation: While not explicitly detailed in the provided search results regarding this compound studies, lipopolysaccharide (LPS) is a known inducer of neuroinflammation used in animal models to study cognitive impairment. mdpi.comresearchgate.net

β-amyloid: Animal models involving the administration or accumulation of β-amyloid are used to study Alzheimer's disease-like pathology and cognitive deficits. mdpi.comnih.govnih.gov this compound has been shown to attenuate β-amyloid-induced hippocampal cell death in rats in vivo and reduce neurodegeneration in β-amyloid-induced neurodegeneration models. nih.govfda.gov Chronic this compound treatment in the Tg4-42 mouse model of Alzheimer's disease diminished hippocampal CA1 neuron loss and rescued learning and memory performance. nih.govresearchgate.net

Quinolinic acid: Intracerebroventricular injection of quinolinic acid is used to induce hippocampal neuron damage and cognitive deficits in rats, serving as a model for neurodegenerative conditions. mdpi.comnih.gov Chronic administration of this compound has been shown to protect against hippocampal neuron damage induced by quinolinic acid. nih.gov this compound also caused a symptomatic improvement of spatial learning in rats following lesions of the entorhinal cortex with quinolinic acid. nih.gov

Streptozotocin: Streptozotocin (STZ), administered intracerebroventricularly or intraperitoneally, is used to induce Alzheimer's disease-like findings in rodents, including decreased cognition and aggregation of amyloid-beta fragments and tau protein. researchgate.netnih.gov Studies using the STZ-induced rat AD model have evaluated the effects of this compound on memory and hippocampal morphology. nih.govresearchgate.net

Electrophysiological Assessments (e.g., Long-Term Potentiation)

Electrophysiological techniques, such as assessing long-term potentiation (LTP), are used to evaluate the effects of this compound on synaptic plasticity. tmslab.orgresearchgate.net this compound's voltage-dependent channel blocking properties allow it to inhibit NMDA receptor-mediated currents while preserving the physiological function necessary for LTP induction. oatext.comhres.canih.gov Preclinical studies have investigated the impact of this compound on hippocampal LTP in rats. researchgate.net Chronic pre-treatment with this compound prevented amyloid-beta protein-mediated LTP disruption in the dentate gyrus in vitro. researchgate.net While a high dose of this compound (40 mg/kg) inhibited hippocampal LTP induction in rats, lower doses (5 mg/kg or 20 mg/kg) did not alter it. researchgate.net

Behavioral Assays (e.g., Morris Water Maze, Object Recognition Test)

Behavioral assays are crucial for evaluating the effects of this compound on cognitive function, learning, and memory in animal models. biomolther.orgnih.govresearchgate.nettermedia.plmdpi.com

Morris Water Maze: The Morris water maze is widely used to assess spatial learning and memory, which is largely dependent on hippocampal function. nih.govtermedia.plmdpi.com Chronic this compound treatment has been shown to improve spatial learning and memory performance in various animal models, including transgenic mouse models of Alzheimer's disease and rats with impaired cholinergic function. nih.govresearchgate.netnih.govtermedia.pl Studies have demonstrated that this compound-treated mice show enhanced memory in the Morris water maze compared to control groups in models of postoperative cognitive dysfunction and Alzheimer's disease. nih.govresearchgate.netmdpi.com

Object Recognition Test: The object recognition test, including novel object recognition (NOR) and object-location recognition (OLR) tasks, is used to assess recognition memory. nih.govtermedia.pl This task is dependent on brain regions such as the perirhinal and insular cortex. nih.gov Chronic this compound treatment has been shown to rescue performance in the novel object recognition task in mouse models of Alzheimer's disease. nih.govresearchgate.net this compound was also effective in improving short-term memory deficits in APP/PS1 mice according to the results of the new object recognition test. nih.gov

Here is a table summarizing some preclinical findings:

Disease ModelAnimal Model/MethodologyKey FindingSource
Bipolar DisorderOuabain-induced hyperlocomotion (Rats)Normalized hyperlocomotion with chronic this compound. nih.gov
Bipolar DisorderOuabain-treated hippocampal slices (Rats)Delayed onset of cycling between population spikes and epileptiform bursts. nih.gov
Bipolar DisorderImipramine-induced bipolar-like behavior (Rats)Prevented bipolar-like behavior and dopamine D2 receptor sensitization. wjgnet.com
Autism Spectrum DisorderFmr1 knockout CGCs (In vitro)Promoted dendritic spine maturation and excitatory synapse formation. plos.org
ExcitotoxicityOrganotypic hippocampal slices/Dissociated culturesProtected neurons from NMDA-induced excitotoxicity and stress models. researchgate.netd-nb.info
Alzheimer's Disease (β-amyloid)Tg4-42 mouse modelDiminished hippocampal CA1 neuron loss and rescued learning/memory (Morris Water Maze, Object Recognition). nih.govresearchgate.net
Alzheimer's Disease (β-amyloid)Rats (in vivo)Attenuated β-amyloid-induced hippocampal cell death. nih.govfda.gov
Neurodegeneration (Quinolinic acid)Rats (intracerebroventricular quinolinic acid)Protected against hippocampal neuron damage and improved spatial learning. nih.govnih.gov
Alzheimer's Disease (STZ-induced)STZ-induced rat modelAmeliorative effects on memory and hippocampal morphology. nih.govresearchgate.net
Synaptic PlasticityHippocampal LTP (Rats, in vitro)Prevented amyloid-beta protein-mediated LTP disruption at 20 mg/kg. researchgate.net
Postoperative Cognitive DysfunctionLaparotomy procedure (Mice)Enhanced memory (Morris Water Maze) and preference for social novelty. mdpi.com

Neuroimaging Techniques in Preclinical Research

Neuroimaging techniques play a crucial role in preclinical research by providing non-invasive methods to visualize and quantify structural, functional, and molecular changes in the brain of animal models. These techniques allow researchers to assess the impact of interventions like this compound on disease progression and neuronal health. Various modalities, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Electroencephalography (EEG), have been employed in preclinical studies involving this compound. mdpi.comnih.govfrontiersin.orgnih.gov

Magnetic Resonance Imaging (MRI)

MRI techniques, such as structural MRI, diffusion tensor imaging (DTI), and functional MRI (fMRI), are used to evaluate anatomical changes, white matter integrity, and brain activity in animal models. Preclinical studies utilizing MRI have investigated this compound's effects on brain atrophy, lesion volume, and functional connectivity in disease models.

In models of stroke, MRI has been used to assess infarct size and evaluate the neuroprotective effects of this compound. One study in rats demonstrated that this compound reduced ischemic injury volume. brieflands.com Another study in mice showed that this compound blunted the noxious effects of delayed thrombolysis on lesion volumes after ischemic stroke, as assessed by MRI. ahajournals.orgresearchgate.net Dynamic contrast-enhanced MRI (DCE-MRI) has also been used to evaluate vascular changes. A preclinical study suggested that this compound reduced brain edema and blood-brain barrier permeability in a rat model of middle cerebral artery occlusion. oncotarget.com

While some clinical studies in AD patients using MRI have shown that this compound might slow the decline in hippocampal volume, large preclinical studies specifically using structural MRI to quantify this compound's effect on brain atrophy in animal models were not prominently found in the search results focusing solely on preclinical neuroimaging. bmj.comresearchgate.net However, MRI is a standard tool for assessing structural integrity and lesion size in various preclinical neurological disease models where this compound's effects are studied. mdpi.comresearchgate.net

Positron Emission Tomography (PET)

PET imaging in preclinical research allows for the visualization and quantification of molecular processes, such as glucose metabolism, neurotransmitter receptor binding, and amyloid-beta deposition. Preclinical PET studies with this compound are less common compared to MRI or behavioral studies based on the search results, but the technique holds significant potential for translational research.

One application of PET in preclinical studies is to assess changes in brain metabolism using tracers like [18F]-fluorodeoxyglucose (FDG-PET). While the provided search results primarily discuss FDG-PET in clinical studies of this compound in frontotemporal dementia and AD, the principle of assessing metabolic changes is applicable to preclinical models. nih.govbmj.com

PET has also been used to observe animal behavior during scans, which can be relevant when studying the effects of drugs like this compound on neurological function. A study using motion correction techniques in mouse PET scans demonstrated increased locomotion in this compound-challenged mice compared to controls, highlighting the ability of PET to simultaneously quantify behavior and potentially assess related brain activity or tracer binding. frontiersin.org

Preclinical PET imaging is also utilized in the development of radiotracers and investigating molecular mechanisms in animal models of diseases like AD, including studies on amyloid-beta pathology. researchgate.net While direct preclinical PET studies showing this compound's effect on amyloid-beta deposition via PET were not explicitly detailed in the search results, this compound has been shown to reduce amyloid plaque pathology in some AD mouse models, which could potentially be assessed by amyloid-beta PET tracers in preclinical settings. nih.gov

Electroencephalography (EEG)

EEG measures the electrical activity of the brain and is used in preclinical research to assess neuronal network function, oscillatory activity, and responses to stimuli. Preclinical EEG studies with this compound have explored its effects on measures related to excitatory/inhibitory balance and information processing in models of neurological and psychiatric disorders.

Research in animal models, along with translational studies, suggests that disruptions in cortical NMDA receptor signaling can affect the balance of excitation and inhibition in neural networks. nih.gov Preclinical studies using EEG have investigated how this compound, as an NMDA receptor antagonist, might normalize pathological excitatory/inhibitory tone. nih.gov While the provided search results primarily discuss EEG findings in human studies where this compound appeared to normalize measures of early auditory information processing in schizophrenia, preclinical EEG studies would similarly aim to identify neurophysiological correlates of this compound's action in animal models of conditions involving glutamatergic dysfunction. nih.govelifesciences.org

Detailed Research Findings and Data

However, the search results indicate specific findings from preclinical neuroimaging studies:

Stroke Models (MRI): this compound reduced ischemic injury volume in rats. brieflands.com this compound blunted the noxious effects of delayed thrombolysis on lesion volumes in mice. ahajournals.orgresearchgate.net DCE-MRI suggested reduced brain edema and BBB permeability in a rat stroke model. oncotarget.com

AD Models (MRI): While clinical studies suggest this compound may slow hippocampal atrophy, explicit preclinical MRI data quantifying this effect were not detailed. bmj.comresearchgate.net MRI is used to assess structural changes and lesion size in AD animal models in general. mdpi.com

AD Models (PET): Preclinical PET can observe animal behavior during scans, showing increased locomotion in this compound-challenged mice. frontiersin.org PET is also used in preclinical AD research for molecular targets, potentially applicable to this compound's effects on amyloid pathology. researchgate.netnih.gov

Neurological/Psychiatric Models (EEG): Preclinical EEG studies aim to assess this compound's impact on excitatory/inhibitory balance and neuronal network activity, building on the understanding of NMDA receptor involvement in these processes. nih.gov

Summary of Preclinical Neuroimaging Findings with this compound

Neuroimaging ModalityDisease Model(s)Key Preclinical Findings Related to this compoundSupporting Search Result Indices
MRIStrokeReduction in ischemic injury volume; blunting of noxious effects of delayed thrombolysis on lesion volumes. brieflands.comahajournals.orgresearchgate.net
MRI (DCE-MRI)StrokeSuggested reduction in brain edema and blood-brain barrier permeability. oncotarget.com
MRIAlzheimer's DiseaseUsed for assessing structural changes and lesion size in animal models; clinical studies suggest potential to slow atrophy. mdpi.combmj.comresearchgate.net
PETGeneral (Drug Challenge)Observation and quantification of increased locomotion in this compound-challenged mice during scans. frontiersin.org
PETAlzheimer's DiseasePotential for assessing molecular targets like amyloid pathology (based on this compound's known effects). researchgate.netnih.gov
EEGNeurological/Psychiatric ModelsInvestigation of effects on excitatory/inhibitory balance and neuronal network activity. nih.gov

Clinical Research and Therapeutic Applications of Memantine

Memantine in Alzheimer's Disease (AD)

This compound, an uncompetitive antagonist of NMDA glutamate (B1630785) receptors, has been investigated for its therapeutic potential in Alzheimer's Disease (AD), particularly in moderate to severe stages. nih.govplos.orgpsychiatrist.com Clinical trials and meta-analyses have evaluated its efficacy across various domains, including cognition, function, behavior, and global clinical impression. nih.govplos.orgnih.govresearchgate.net

Monotherapy Efficacy in Moderate to Severe AD

Controlled trials have demonstrated the efficacy of this compound as monotherapy in patients with moderate to severe AD. nih.govpsychiatrist.comnih.gov Studies have focused on assessing changes from baseline in key outcome measures over several months. nih.govnih.gov

Studies utilizing cognitive assessment tools such as the Severe Impairment Battery (SIB) and the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) have reported benefits with this compound monotherapy in moderate to severe AD. nih.govplos.orgnih.govresearchgate.net A meta-analysis indicated that this compound was superior to placebo in benefiting cognitive function in moderate to severe AD, as measured by the SIB, with a weighted mean difference (WMD) of -2.97 (95% CI: -1.68 to -4.26, p = 0.00001) across three studies (n=976). plos.orgnih.gov Another meta-analysis also showed a significant benefit of this compound treatment on both the ADAS-Cog (p < 0.01) and the SIB (p < 0.001) total scores at study end in patients with moderate to severe AD. researchgate.net Post-hoc analyses of SIB subscales have shown significant benefits in language, memory, orientation, praxis, and visuospatial ability. researchgate.net

However, some analyses have suggested that while this compound monotherapy led to improvement in cognitive function, the effect sizes were considered small, potentially indicating limited clinical benefit when looking solely at standardized mean differences across various tests. plos.orgescholarship.org Conversely, other analyses using realistic definitions of clinical worsening based on minimally important differences (MIDs) showed that patients treated with this compound had a lower incidence of cognitive worsening from baseline to endpoint compared to placebo (24.4% vs. 35.0%; OR=0.60; p<0.001). researchgate.net

Here is a summary of cognitive outcomes from selected studies:

Study/AnalysisPatient PopulationMeasureOutcome (this compound vs. Placebo)Statistical Significance
Meta-analysis (3 studies, n=976) plos.orgnih.govModerate to Severe ADSIBWMD = -2.97p < 0.00001
Post-hoc analysis (6 studies) researchgate.netModerate to Severe ADADAS-CogSignificant benefitp < 0.01
Post-hoc analysis (6 studies) researchgate.netModerate to Severe ADSIBSignificant benefitp < 0.001
Meta-analysis (Worsening analysis) researchgate.netModerate to Severe ADCognitionLower incidence of worseningp < 0.001

Functional abilities in AD patients have been assessed using scales such as the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL). nih.govnih.govresearchgate.netd-nb.info Studies have shown that this compound monotherapy can provide benefits in functional outcomes. plos.orgpsychiatrist.com For instance, in one controlled trial, the change in mean ADCS-ADL19 scores favored this compound (-2.0 vs -3.4) compared to placebo (P = 0.03). nih.govscispace.com Post-hoc analyses of subjects completing the protocol in one study also showed statistically significant benefits on the ADCS-ADL19 (-1.7 vs -3.3, p=0.02) with this compound. nih.gov A post hoc analysis of ADCS-ADL19 data indicated that this compound-treated patients were more likely to remain autonomous after 28 weeks. nih.gov

A meta-analysis including nine studies (n=2433) found that this compound monotherapy significantly improved activities of daily living scores (SMD=-0.09, 95% CI=-0.19 to -0.00, p=0.05). nih.gov Analysis using realistic definitions of clinical worsening also showed that patients treated with this compound had a lower incidence of functional worsening from baseline compared to placebo (38.1% vs. 43.4%; OR=0.81; p=0.01). researchgate.net

Here is a summary of functional outcomes from selected studies:

Study/AnalysisPatient PopulationMeasureOutcome (this compound vs. Placebo)Statistical Significance
Controlled trial nih.govscispace.comModerate to Severe ADADCS-ADL19-2.0 vs -3.4P = 0.03
Post-hoc analysis (completers) nih.govModerate to Severe ADADCS-ADL19-1.7 vs -3.3p = 0.02
Meta-analysis (9 studies, n=2433) nih.govMild to Severe ADADLsSMD = -0.09p = 0.05
Meta-analysis (Worsening analysis) researchgate.netModerate to Severe ADFunctionLower incidence of worseningp = 0.01

This compound monotherapy has shown effects on Behavioral and Psychological Symptoms of Dementia (BPSD), commonly assessed using the Neuropsychiatric Inventory (NPI). nih.govdemneuropsy.orgresearchgate.net Some studies have reported significant benefits on NPI scores with this compound compared to placebo. nih.govresearchgate.net In one study, the change from baseline on the NPI favored this compound (-1.4 vs 2.1, p=0.01). nih.gov A meta-analysis of five studies (n=1750) with NPI outcome data found that patients on this compound improved by 1.99 points on the NPI scale compared to the placebo group (95% Cl -0.08 to -3.91; p = 0.041). researchgate.net Pooled data from a systematic review of three studies revealed benefits of this compound for controlling BPSD in moderate to severe AD, with a 2.76 point difference on the NPI (95% confidence interval, 0.88-4.63 points), largely due to worse scores in the placebo group. demneuropsy.org Stratified assessment of the NPI in these studies showed benefits for agitation/aggression, irritability/lability, and nighttime behavior domains. demneuropsy.org

Here is a summary of BPSD outcomes from selected studies:

Study/AnalysisPatient PopulationMeasureOutcome (this compound vs. Placebo)Statistical Significance
Controlled trial nih.govModerate to Severe ADNPI-1.4 vs 2.1p = 0.01
Meta-analysis (5 studies, n=1750) researchgate.netModerate to Severe ADNPIImproved by 1.99 pointsp = 0.041
Systematic review (3 studies) demneuropsy.orgModerate to Severe ADNPI2.76 point differenceSignificant benefit
Meta-analysis (2 studies, n=572) nih.govnih.govModerate to Severe ADNPI0.5 vs 3.8p = 0.33 (Not significant)
Meta-analysis (9 studies) frontiersin.orgMild to Severe ADNPISMD = -0.11p = 0.06 (Not significant)

A meta-analysis including nine studies (n=2433) found that this compound monotherapy significantly improved global function assessment scores (SMD=-0.18, 95% CI=-0.27 to -0.09, p=0.0001). nih.gov Analysis using realistic definitions of clinical worsening showed that patients treated with this compound had a lower incidence of global status worsening from baseline compared to placebo (39.8% vs. 48.6%; OR=0.70; p<0.001). researchgate.net

However, some analyses have questioned the efficacy of this compound on global assessment in patients with moderate to severe AD. frontiersin.org One study failed to demonstrate a statistically significant benefit of this compound treatment compared with placebo on the CIBIC-Plus at Week 24, despite a significant advantage at earlier time points. nih.gov

Here is a summary of global clinical impression outcomes from selected studies:

Study/AnalysisPatient PopulationMeasureOutcome (this compound vs. Placebo)Statistical Significance
Controlled trial nih.govnih.govscispace.comModerate to Severe ADCIBIC-Plus4.41 vs 4.66p = 0.03
Meta-analysis (9 studies, n=2433) nih.govMild to Severe ADGlobal FunctionSMD = -0.18p = 0.0001
Meta-analysis (Worsening analysis) researchgate.netModerate to Severe ADGlobal StatusLower incidence of worseningp < 0.001
Behavioral and Psychological Symptoms of Dementia (BPSD) (e.g., NPI)

Combination Therapy with Acetylcholinesterase Inhibitors (AChEIs)

The use of this compound in combination with acetylcholinesterase inhibitors (AChEIs) has been investigated in patients with moderate to severe AD. nih.govnih.govpsychiatryinvestigation.orgnih.gov This approach is based on the different mechanisms of action of the two drug classes. escholarship.org

Randomized controlled trials have compared the efficacy of combination therapy (this compound plus an AChEI) with AChEI monotherapy in patients with moderate to severe AD. nih.govnih.gov One such trial involving patients receiving stable doses of donepezil (B133215) found that adding this compound resulted in significantly better outcomes than placebo on measures of cognition (SIB), activities of daily living (ADCS-ADL19), global outcome (CIBIC-Plus), and behavior (NPI). nih.govscispace.com

Meta-analyses have also evaluated the benefits of combination therapy. Pooled data from trials restricted to moderate to severe AD showed a small effect of combination therapy on cognition (standardized mean difference (SMD)=-0.29, 95% CI -0.45 to -0.14) at 6 months. nih.govkcl.ac.uk Adding data from an unpublished trial showed a small benefit of combination therapy at 6 months on global scores (SMD=-0.20, 95% CI -0.31 to -0.09), cognition (SMD=-0.25, 95% CI -0.36 to -0.14), and behavior and mood (SMD=-0.17, 95% CI -0.32 to -0.03), but not on function. nih.govkcl.ac.uk

A pooled analysis utilizing area-under-the-curve (AUC) analysis from four six-month randomized trials in moderate to severe AD found that this compound-donepezil combination showed significantly greater cumulative benefits over the entire six-month period on cognition (SIB), behavior (NPI), and global status (CIBIC-Plus) compared to donepezil-only and this compound-only monotherapies. d-nb.info However, these comparisons were not significant for the ADCS-ADL19. d-nb.info

Some studies specifically investigating the behavioral effects of combination therapy have reported benefits. A study found that patients with moderate AD treated with the combination therapy had significant improvement in disinhibition symptoms of BPSD compared with those treated with AChEIs alone. psychiatryinvestigation.org A long-term study (72 weeks) evaluating the effects of this compound administration in patients already on donepezil found a significant difference favoring the combination group in NPI scores from week 12 onwards, with significant differences in specific NPI items including delusion, agitation, depression and dysphoria, anxiety, inaction and apathy, irritability and instability, and abnormal behavior at week 24. jneuropsychiatry.org

However, not all studies have shown a significant advantage of combination therapy over AChEI monotherapy, particularly in trials of longer duration. nih.govkcl.ac.uk One systematic review concluded that currently available information from randomized controlled trials indicates no benefit of combination therapy over monotherapy at 1 year. nih.govkcl.ac.uk

Here is a summary of combination therapy outcomes from selected studies/analyses:

Study/AnalysisPatient PopulationIntervention ComparisonOutcome DomainsFindingsDuration
Controlled trial nih.govscispace.comModerate to Severe ADThis compound + Donepezil vs. Placebo + DonepezilCognition, Function, Global, BehaviorSignificantly better outcomes with combination therapy. nih.govscispace.com24 weeks
Meta-analysis (restricted to moderate-severe AD) nih.govkcl.ac.ukModerate to Severe ADThis compound + AChEI vs. AChEI MonotherapyCognition, Global, Behavior, FunctionSmall benefit on cognition, global, and behavior at 6 months; no benefit on function. nih.govkcl.ac.uk6 months
Pooled AUC analysis d-nb.infoModerate to Severe ADThis compound + Donepezil vs. MonotherapiesCognition, Function, Behavior, GlobalGreater cumulative benefits on cognition, behavior, and global status over 6 months. d-nb.info6 months
Long-term study jneuropsychiatry.orgModerate to Severe ADThis compound + Donepezil vs. Donepezil MonotherapyGlobal, Cognition, BPSD, Care BurdenSignificant difference favoring combination on global impression, cognition (CDT), and NPI. jneuropsychiatry.org72 weeks
Clinical Trial Evidence (e.g., this compound + Donepezil, this compound + Galantamine, this compound + Rivastigmine)

Clinical trials have investigated the efficacy of this compound in combination with various ChEIs in patients with AD. A meta-analysis of randomized controlled trials (RCTs) evaluating combination therapy with this compound plus donepezil, galantamine, or rivastigmine (B141) in AD patients found that combination treatment with this compound and donepezil resulted in a small improvement in cognitive function in patients with moderate to severe AD. aafp.org However, this improvement was considered to be of uncertain clinical significance. aafp.org The same meta-analysis found no significant benefit with combination therapy in patients with mild to moderate dementia. aafp.org

Another systematic review and meta-analysis of nine RCTs involving 2604 patients with moderate to severe AD compared combination therapy with an AChEI and this compound to AChEI monotherapy. smw.ch At short-term follow-up (around 6 months), combination therapy showed a statistically significant, albeit small, benefit on cognition and clinical global impression compared to AChEI monotherapy. smw.ch However, there was no significant difference in activities of daily living or behavioral and psychological symptoms of dementia at this time point in this specific analysis. smw.ch

Studies specifically examining combinations with different ChEIs have yielded varying results. For instance, one study investigated rivastigmine alone and combined with this compound in patients with moderately severe AD who had not responded well to previous ChEI treatment (donepezil or galantamine). nih.gov In this open-label study, a significant percentage of patients who did not respond to rivastigmine monotherapy showed a response when this compound was added. nih.gov Conversely, a double-blind trial comparing combined treatment with this compound and galantamine-extended release to galantamine-extended release alone in antidementia drug-naïve patients with mild-to-moderate AD found no significant benefit of the combination therapy on cognitive function, activities of daily living, or disease progression over 52 weeks. nih.gov

A review of published clinical trials on the combination of this compound and donepezil indicated that this combination is safe and can provide additional benefits, particularly in moderate to severe AD. mdpi.comnih.gov

The following table summarizes some findings from clinical trials on combination therapy:

Combination TherapyPatient Severity (AD)Outcome MeasuresKey FindingsSource
This compound + DonepezilModerate to SevereCognitive functionSmall but significant improvement with combination therapy vs. donepezil alone. aafp.org aafp.org
This compound + DonepezilMild to ModerateCognitive functionNo significant benefit with combination therapy vs. monotherapy. aafp.org aafp.org
This compound + AChEI (Pooled)Moderate to SevereCognition, Clinical Global ImpressionSmall, statistically significant benefit with combination therapy vs. AChEI monotherapy at 6 months. smw.ch smw.ch
This compound + AChEI (Pooled)Moderate to SevereActivities of Daily Living, Behavioral SymptomsNo significant difference at 6 months. smw.ch smw.ch
This compound + RivastigmineModerately SevereResponse (MMSE) after failing other ChEIsSignificant response to add-on this compound in non-responders to rivastigmine monotherapy. nih.gov nih.gov
This compound + Galantamine-CRMild to ModerateCognitive function, ADL, Disease ProgressionNo significant benefit over galantamine-CR alone. nih.gov nih.gov
Comparative Studies with Monotherapy

Comparative studies between this compound combination therapy and monotherapy (either this compound or a ChEI alone) have been conducted to assess the added benefit of combining these drug classes. Meta-analyses of RCTs have shown that combination therapy with a ChEI and this compound has modestly better effects on cognition and global function compared to monotherapy with a ChEI in patients with moderate to severe AD. smw.chtuni.fi However, the effects on activities of daily living have not shown a significant difference compared to monotherapy in some analyses. smw.chtuni.fi

While some studies suggest a benefit of combination therapy over ChEI monotherapy in moderate to severe AD, the clinical significance of these small statistically significant differences remains unclear. smw.chnih.gov Limited studies have directly compared combination therapy with this compound monotherapy. smw.ch

Role in Mild AD and Mild Cognitive Impairment (MCI)

The role of this compound in the treatment of mild AD and MCI has been a subject of investigation, although the evidence is less consistent compared to its use in moderate to severe AD. This compound is generally indicated for moderate to severe AD. nih.govwhiterose.ac.ukmedicinetoday.com.au

Some studies and reviews suggest that this compound is probably no better than placebo in people with mild AD. cochrane.orgkcl.ac.uk A meta-analysis specifically assessing evidence for this compound's efficacy in mild AD (MMSE scores of 20-23) found no significant differences between this compound and placebo on cognitive, global, or functional outcomes. nih.gov

Despite the lack of strong evidence, this compound is sometimes used off-label for mild AD and MCI in clinical practice. nih.govnih.gov The theoretical basis for its potential use in earlier stages relates to its proposed neuroprotective effects by preventing excitotoxicity, which could potentially slow disease progression. nih.govspringermedizin.deneurologia.com.pl

Conflicting Evidence and Ongoing Research

There are conflicting results regarding the benefit of this compound in mild to moderate AD. nih.gov While some studies in moderate to severe stages show a reduction in clinical deterioration, findings in mild-to-moderate AD have not revealed consistent benefits from combination strategies. nih.govnih.gov

The lack of clear efficacy in mild AD in some studies may be due to various factors, including the stage of the disease, patient heterogeneity, and the sensitivity of outcome measures in detecting subtle changes in earlier stages. cochrane.orgneurologia.com.pl

Ongoing research continues to explore the potential role of this compound in mild AD and MCI. This includes investigating whether starting this compound earlier could offer long-term benefits or a disease-modifying effect, although current data supporting this view are mainly clinical and require confirmation with validated biomarkers. neurologia.com.pl Further prospective trials are needed to definitively assess the potential efficacy of this compound, either alone or in combination with ChEIs, in mild and moderate AD. nih.gov Clinical trials are also registered to evaluate this compound in patients with MCI. clinicaltrialsregister.eudrugbank.com

This compound in Other Dementias

Beyond AD, this compound has been investigated for its potential therapeutic effects in other types of dementia, given the overlap in some of the underlying pathophysiological mechanisms, such as glutamatergic dysfunction. nih.govresearchgate.netwhiterose.ac.uk

Vascular Dementia (VaD)

Vascular dementia (VaD) is another common form of dementia, and this compound has shown promise in its treatment. nih.govresearchgate.net The rationale for using this compound in VaD is partly based on the hypothesis that glutamatergic neurotoxicity may contribute to its pathophysiology. maastrichtuniversity.nl

Clinical studies have elaborated on this compound's efficacy in treating VaD. nih.gov A 28-week study with 321 patients with VaD found that measures of cognition and global status stabilized in patients receiving this compound compared to those on placebo. nih.gov Another pooled analysis of clinical trials also showed cognitive improvement in VaD patients treated with this compound. aku.edu

A systematic review and network meta-analysis of pharmacological treatments for VaD identified this compound as one of the drugs showing efficacy in improving cognitive function as measured by the Mini-Mental State Examination (MMSE). frontiersin.org Two studies in approximately 750 people with vascular dementia indicated a small benefit for thinking difficulties, behavior, and mood with this compound compared to placebo. cochrane.org

While this compound shows potential for treating VaD, some studies suggest that the benefit on cognition may be small and of uncertain clinical significance, indicating that more data is needed to support its widespread use in this population. aku.edu Individual patient analysis may be necessary to identify subgroups who might benefit most. aku.edu

This compound is approved for the management of VaD in some countries. frontiersin.org

Parkinson's Disease Dementia (PDD) and Dementia with Lewy Bodies (DLB)

Research into the efficacy of this compound for Parkinson's Disease Dementia (PDD) and Dementia with Lewy Bodies (DLB) has yielded mixed results. Some preliminary studies suggested that this compound might improve cognition in Lewy body spectrum dementias, including PDD and DLB. jwatch.org

A 24-week, multicenter, randomized clinical trial involving patients with mild-to-moderate PDD (116 patients) or DLB (74 patients) investigated the effects of this compound. By the end of the study, a modest but statistically significant improvement was observed with this compound compared to placebo in scores on a clinical global impression of change measure and neuropsychiatric symptoms in patients with DLB. jwatch.org However, for patients with PDD in this trial, the outcomes with this compound treatment were not significantly different from those with placebo. jwatch.org Notably, cognitive test scores did not show improvement with this compound in either disease group in this specific study. jwatch.org

Another randomized controlled study of this compound (20 mg per day) versus placebo in patients with PDD or DLB found that at week 24, patients in the this compound group had better clinical global impression of change (CGIC) scores than those taking placebo (mean difference 0.7, 95% CI 0.04-1.39; p=0.03). researchgate.net With the exception of improved speed on attentional tasks in the this compound group, there were no significant differences between the groups in secondary outcome measures in this trial. researchgate.net

A Cochrane review indicated limited, mainly low- or very low-certainty efficacy evidence for this compound in Parkinson's disease and dementia with Lewy bodies, suggesting that clinical global rating may show a small clinical benefit based on four studies in 319 people. cochrane.org

Mixed Dementia

This compound has been explored for its potential benefits in mixed dementia, which often involves features of both Alzheimer's disease and vascular dementia. A Cochrane review on this compound for dementia, including vascular and mixed dementia, found that this compound may be useful for treating vascular and mixed dementia of all severities. nih.gov The review indicated a possible benefit on cognition and global measures, and an early improvement in behavior in people with dementia. nih.gov

Off-Label Psychiatric Indications

Beyond its approved use in Alzheimer's dementia, this compound's trend of off-label use in psychiatry is increasing for a variety of disorders. nih.gov Sound evidence supports the use of this compound for obsessive-compulsive disorder, treatment-resistant schizophrenia, and ADHD, although the level of evidence supporting these off-label indications is highly variable. nih.govnih.govresearchgate.net

Treatment-Resistant Schizophrenia (TRS)

This compound has been investigated as an adjunctive treatment for treatment-resistant schizophrenia (TRS), particularly focusing on negative symptoms and cognitive deficits. idrblab.netjcpsp.pkmdpi.comfrontiersin.org Antipsychotic drugs are primarily effective for positive symptoms of schizophrenia but often fail to substantially improve negative symptoms and cognitive deficits. nih.gov

In patients with chronic schizophrenia, this compound, as a non-competitive glutamatergic NMDA receptor antagonist, shows promise for ameliorating negative symptoms and improving cognition. nih.gov

Several studies and meta-analyses have explored the impact of adjunctive this compound on negative symptoms. Two recent meta-analyses and one systematic review concluded that adjunctive this compound to antipsychotics is safe and significantly improves negative symptoms in chronic medicated patients with schizophrenia. nih.gov One meta-analysis also indicated a potential beneficial effect on global levels of cognition in patients treated with adjunctive this compound compared to the placebo group. nih.gov

A systematic review highlighted that this compound therapy in schizophrenic patients seems to improve mainly negative symptoms, while cognitive and positive symptoms did not improve significantly. researchgate.netpsychiatryinvestigation.org However, some more recent studies showed improved effectiveness of adjunctive this compound on PANSS negative symptom scores, as well as improvements in cognitive function. mdpi.compsychiatryinvestigation.org

For negative symptoms, a meta-analysis of eight studies (n = 448) showed that this compound add-on treatment was superior to placebo (SMD = −0.96, p = 0.006). psychiatryinvestigation.org Another analysis focusing on risperidone (B510) studies alone found that this compound add-on treatment remained superior to placebo (SMD = −1.29, p = 0.00001). psychiatryinvestigation.org

Regarding cognitive symptoms, the evidence is less clear. While some studies found improvements in cognitive function with adjunctive this compound psychiatryinvestigation.org, others did not find statistically significant improvements in cognitive test scores compared with placebo. nih.gov

Attention-Deficit/Hyperactivity Disorder (ADHD)

This compound has been explored as a potential treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), particularly in adults and in cases where current medications have limitations. jcpsp.pkmdpi.comfrontiersin.orgresearchgate.net Glutamate, a neurotransmitter that modulates dopamine (B1211576) neurotransmission, is considered a potential therapeutic target for ADHD, and this compound is an NMDA receptor antagonist. researchgate.net

A systematic review of this compound use in ADHD included six studies, three in pediatric populations and three in adults. researchgate.net These studies suggested potential benefits in managing ADHD symptoms. researchgate.net In studies of adult ADHD patients, this compound demonstrated efficacy in addressing ADHD symptoms in both an open-label study and an RCT. researchgate.net As an adjunct to stimulant therapy, this compound exhibited treatment efficacy superior to stimulant monotherapy in improving executive function and alleviating ADHD symptoms in one study. researchgate.net

In a 12-week open-label prospective study of this compound monotherapy in adults with ADHD, AISRS data at week 12 showed reductions in total symptoms (-17.5, P < 0.001), inattentive symptoms (-10.6, P < 0.001), and hyperactive symptoms (-6.9, P < 0.01). psychiatrist.com Cognitive performance also improved in measures of attention, working memory, and other selected executive domains by weeks 6 and 12 (each P < 0.05). psychiatrist.com

A 12-week double-blind, placebo-controlled, randomized clinical trial evaluated this compound as an adjunct to stimulant pharmacotherapy for treating executive function deficits (EFDs) in adults with ADHD. tdah.org.brtandfonline.com Trend improvements favoring this compound were observed on Behavior Rating Inventory of Executive Functions–Adult Inhibition and Self-Monitor subscales when compared with placebo, although no significant changes were noted on a neuropsychological test battery. tdah.org.br

Another double-blind randomized controlled trial compared this compound versus placebo in adults with ADHD. Among study completers, this compound resulted in a significant reduction of ADHD symptoms compared to placebo. A different study trying this compound as an add-on treatment to improve executive functions in adults with ADHD found that inhibition and self-monitoring problems were significantly improved by this compound addition, while no effect was found on core ADHD symptoms.

Data Table: this compound Monotherapy in Adult ADHD (12-week Open-Label Study)

Symptom DomainBaseline AISRS Score (Mean)Week 12 AISRS Score (Mean)Mean Changep-value
Total SymptomsNot specifiedNot specified-17.5< 0.001
Inattentive SymptomsNot specifiedNot specified-10.6< 0.001
Hyperactive SymptomsNot specifiedNot specified-6.9< 0.01

Note: Data compiled from an open-label study. psychiatrist.com

Post-Traumatic Stress Disorder (PTSD) and Generalized Anxiety Disorder (GAD)

Research into this compound's utility in Post-Traumatic Stress Disorder (PTSD) and Generalized Anxiety Disorder (GAD) has yielded some preliminary findings. Open-label studies and pilot trials have explored its effects on symptom severity and cognitive function in individuals with PTSD. One open clinical trial with a single group pre-post comparison indicated that this compound was associated with improvements in PTSD symptoms and depressive symptoms in civilian female patients. umin.ac.jp This study suggested the potential usefulness of this compound in PTSD treatment, highlighting the need for future randomized controlled trials (RCTs) to verify efficacy and safety. umin.ac.jp

In a pilot trial involving individuals with combat-related PTSD, treatment with this compound demonstrated consistent improvement in delayed recall memory and variable reductions in depressive and hyperarousal symptoms. researchgate.netdovepress.comtandfonline.com While the small sample size limited the clinical significance of these findings, they provided a rationale for further controlled studies investigating this compound's effects on cognition and psychiatric symptoms in PTSD. dovepress.comtandfonline.com

For Generalized Anxiety Disorder (GAD), an open-label study investigating this compound as an augmentation therapy in partially responding anxious patients reported clinically relevant reductions in anxiety symptoms. nih.gov A percentage of patients in this study achieved remission based on anxiety rating scales. nih.gov this compound also appeared to improve sleep quality in these patients. nih.gov These results suggest that this compound may be a potential augmentation strategy for treatment-resistant anxiety, but further controlled studies are needed to confirm these observations. nih.gov

Bipolar Disorder (Manic Phase)

Investigations into this compound's effects on Bipolar Disorder, particularly the manic phase, have explored its potential antimanic and mood-stabilizing properties. Some evidence suggests that this compound might be effective in preventing recurrences of both manic and depressive phases and in reducing manic-like symptoms associated with certain neurological and psychiatric conditions. nih.gov

An open-label trial involving acutely manic patients reported evidence of antimanic effects with this compound monotherapy. nih.govresearchgate.net Additionally, open-label naturalistic observations in patients with treatment-resistant Bipolar Disorder I and II have suggested meaningful anti-manic and mood-stabilizing effects when this compound was used as an augmenting agent to ongoing treatments. researchgate.netoup.com A three-year naturalistic study of adding this compound to treatment-resistant bipolar patients indicated a long-term and progressive ability to prevent depressive and mania/hypomania recurrences in patients who had not responded to standard treatments. researchgate.net

Catatonia

This compound has been explored as a treatment option for catatonia, particularly in cases where conventional treatments like benzodiazepines are ineffective or not suitable. Case reports and reviews of clinical experience suggest that this compound may be effective in resolving catatonic symptoms. nih.govpsychiatryonline.orgnih.govresearchgate.net

The proposed mechanism for this compound's effect in catatonia relates to its action as an NMDA receptor antagonist, potentially counteracting presumed glutamatergic hyperactivity implicated in the pathophysiology of the syndrome. psychiatryonline.orgnih.gov Case series have described patients with catatonia, including those secondary to medical conditions like stroke and hyponatremia, who showed significant improvement with this compound after failing to respond to lorazepam. nih.gov Improvements were evidenced by changes in catatonia rating scales. nih.gov

While research on this compound in catatonia is not extensive compared to benzodiazepines or electroconvulsive therapy (ECT), the available case-based evidence suggests it could be a valuable alternative or adjunctive treatment, especially in treatment-resistant cases or when glutamate excitotoxicity is suspected to play a role. nih.govnih.govresearchgate.netmhaus.org

Binge Eating Disorder

Clinical research has investigated the potential of this compound in the treatment of Binge Eating Disorder (BED). Open-label trials have provided initial insights into its efficacy in this condition.

An open-label, 12-week trial involving individuals with binge eating disorder demonstrated that this compound was associated with significant reductions in the frequency of binge days and binge episodes. nih.govthedoctorschannel.comcacap-acpea.org The study also reported improvements in the severity of illness and a reduction in disinhibition related to eating behaviors. nih.govthedoctorschannel.com

However, these trials generally showed little to no significant effect of this compound on body mass index (BMI) or body weight. nih.govthedoctorschannel.com While this compound appears promising in reducing the core symptoms of binge eating, its impact on weight-related outcomes in BED seems limited based on these initial findings. nih.govthedoctorschannel.com Further controlled studies are needed to confirm these results and better understand the role of this compound in BED treatment. This compound has completed Phase 4 trials for Binge Eating Disorder treatment. drugbank.com

Pathological Gambling

This compound has been explored as a potential pharmacotherapy for Pathological Gambling, a condition characterized by impulsive and compulsive behaviors. The rationale for its use is based on its modulation of the glutamate system, which is thought to be involved in impulsive decision-making. psychiatryonline.orgnih.govnih.gov

A pilot open-label study examined the safety and efficacy of this compound in individuals with pathological gambling. nih.govnih.gov The results indicated that this compound treatment was associated with significant reductions in gambling severity, as measured by standardized scales. nih.govnih.gov Participants also showed improvements in cognitive flexibility. nih.govnih.gov Measures such as hours spent gambling per week and money spent gambling both decreased significantly during the study period. nih.govnih.gov

These preliminary findings suggest that targeting the glutamate system with this compound may be beneficial in addressing both the gambling behaviors and associated cognitive deficits in pathological gambling. nih.govnih.gov The study authors concluded that placebo-controlled, double-blind studies are warranted to confirm these initial promising results in a more controlled setting. nih.govnih.gov

Autism Spectrum Disorder (ASD)

Research into this compound for Autism Spectrum Disorder (ASD) has explored its potential to address core symptoms and associated behavioral challenges. Given the implication of glutamatergic dysfunction in ASD, this compound, as an NMDA receptor antagonist, has been investigated. cacap-acpea.orgneurology.orgescholarship.org

A Phase II clinical development program was initiated to assess the efficacy, safety, and tolerability of this compound in children with ASD. neurology.org Open-label trials within this program and other studies have suggested potential benefits of this compound in improving communication and social behavior, as well as addressing symptoms such as hyperactivity, lethargy, irritability, and language function in a subset of this population. cacap-acpea.orgneurology.orgescholarship.orgiowa.govnih.gov

However, a randomized, placebo-controlled withdrawal study within the Phase II program did not demonstrate a significant difference between this compound and placebo on the primary efficacy parameter, which was the proportion of patients experiencing a loss of therapeutic response based on Social Responsiveness Scale (SRS) scores. neurology.orgnih.gov While open-label studies showed considerable improvements in mean SRS scores, the results from controlled trials have been less conclusive regarding the impact on core autism symptoms. nih.govcochrane.org The evidence from randomized controlled trials on this compound's effectiveness in ASD is considered to have very low certainty. cochrane.org

Opioid Dependence

This compound has been investigated as a potential adjunctive treatment for opioid dependence, with studies exploring its effects on withdrawal symptoms, drug use, relapse rates, and cognitive function in individuals undergoing treatment. The rationale stems from the involvement of NMDA receptors in the rewarding and reinforcing effects of opioids. mdpi.comresearchgate.net

Clinical studies have supported the use of this compound in the treatment of opioid dependence, particularly when combined with opioid agonist therapies like buprenorphine/naloxone or methadone. researchgate.netnih.govresearchgate.net Research indicates that this compound may reduce the expression of opioid withdrawal symptoms. nih.govresearchgate.net

A double-blind placebo-controlled trial in young adults with opioid dependence treated with buprenorphine/naloxone found that a specific dose of this compound significantly improved short-term treatment outcomes by reducing relapse and opioid use after buprenorphine discontinuation. nih.govresearchgate.net Participants in the this compound group were significantly less likely to relapse and had significantly reduced opioid use compared to the placebo group during the latter part of the study. nih.govresearchgate.net

Studies have also suggested that this compound may enhance cognitive performance in opioid-dependent patients receiving methadone maintenance therapy. researchgate.netscienceopen.com A systematic review of randomized controlled trials reported that this compound, as an adjunct to methadone or buprenorphine, showed beneficial effects on reducing opioid cravings and methadone dose, increasing retention rates, and improving cognitive performance. researchgate.net However, studies evaluating this compound with naltrexone (B1662487) have yielded negative results regarding patient retention rates. researchgate.netnih.gov

Refractory Migraines

Clinical studies have investigated this compound for the preventive treatment of refractory migraines, defined as migraines that have not responded adequately to other established preventive therapies. Research suggests that this compound may be a valuable treatment option for these patients. brieflands.com

Several studies have evaluated the efficacy of this compound for migraine prevention. An open-label study involving 28 treatment-refractory patients reported that this compound reduced the severity, disability, and monthly headache frequency. researchgate.net A retrospective study of 60 patients found that this compound resulted in at least a 50% reduction in monthly migraine frequency. researchgate.net Another prospective open-label study with 127 migraine patients observed a significant reduction in headache frequency, duration, and mean severe pain with this compound treatment. researchgate.net

A controlled randomized pilot study compared the efficacy of this compound with sodium valproate for episodic migraine prophylaxis. Both treatments resulted in a significant reduction in attacks. explorationpub.com In the this compound group of this study, the mean number of migraine attacks decreased from 5.31 before treatment to 0.92 after three months, representing a difference of 4.39 attacks (P < 0.001). explorationpub.com

While these findings are promising, some studies have limitations, such as the lack of a placebo control group or endpoints not fully aligned with International Headache Society recommendations. researchgate.net Clinical trials have suggested that this compound may be effective as add-on therapy for migraine prophylaxis, and further research is needed to evaluate its efficacy as monotherapy. uspharmacist.com

Here is a summary of findings from some clinical studies on this compound for refractory migraines:

Study TypePatient PopulationBaseline Severe Pain Days/Month (Mean)3-Month Severe Pain Days/Month (Mean)Baseline Headache Frequency/Month (Mean)Conclusion Headache Frequency/Month (Mean)Key FindingCitation
Clinical StudyRefractory Migraine7.83.221.514.3Decreased severe pain days and headache frequency. uspharmacist.com
Retrospective StudyRefractory Migraine (60 patients)Not specifiedNot specifiedNot specified≥ 50% reduction in frequency (in many patients)Significant reduction in migraine frequency. researchgate.net
Open-label StudyRefractory Migraine (28 patients)High baseline frequencyReduced frequencyReduced frequencyReduced frequencyReduced severity, disability, and frequency. researchgate.net
Pilot Study (vs. Valproate)Episodic Migraine5.31 (attacks)0.92 (attacks)Not specifiedNot specifiedSignificant reduction in migraine attacks, comparable to valproate. explorationpub.com

Neuroprotective Potential in Other Neurological Conditions

This compound's neuroprotective properties, primarily through the modulation of NMDA receptors, have led to investigations into its potential therapeutic role in various other neurological conditions characterized by excitotoxicity or neuronal damage. nih.govflintrehab.comfrontiersin.org

Ischemic Stroke Recovery

Excitotoxic injury, mediated by excessive NMDA receptor activation, is a primary mechanism of neuronal death following an ischemic stroke. nih.gov Inhibiting the NMDA channel has been proposed as a neuroprotective strategy in this context. nih.gov this compound, as a non-competitive NMDA receptor antagonist, has garnered attention as a potential treatment for ischemic stroke. nih.gov

Preclinical studies have demonstrated that this compound can inhibit the excitotoxic cascade and improve outcomes in terms of motor and sensory function in models of ischemic stroke. nih.gov These studies indicate that this compound administered post-stroke can decrease infarction size, increase peri-ischemic vascularity, inhibit neuronal apoptosis in the penumbral zone, decrease brain edema formation, and improve post-ischemic neurological function. nih.gov In vitro models have shown a dose-dependent neuroprotective effect, with significant attenuation of cell death at higher concentrations. nih.gov

Clinical evidence on the use of this compound in ischemic stroke is currently scarce but suggests potential benefits. nih.govnih.gov Available clinical trials, particularly those using higher doses of this compound, have indicated improvements in patients' NIHSS and Barthel index scores. nih.gov this compound may also be helpful for patients experiencing post-stroke aphasia and intracranial hemorrhage. nih.gov A pilot, open-label, randomized clinical trial investigated the impact of this compound on serum biomarkers and neurological function in patients with mild to moderate ischemic stroke. researchgate.net This study found that this compound could significantly improve neurological function based on NIHSS (P < 0.0001) and BI (P = 0.002) during and after hospitalization. researchgate.net

Despite promising preclinical results and some positive findings in clinical trials, the clinical evidence is limited by small sample sizes and other study shortcomings, necessitating future research to definitively determine this compound's impact on ischemic stroke outcomes. nih.gov

Multiple Sclerosis (MS)

Multiple Sclerosis (MS) is a demyelinating disease of the central nervous system often associated with cognitive impairment, spasticity, and fatigue. researchgate.net Glutamate toxicity has been suggested to contribute to MS symptoms. multiplesclerosisnewstoday.com this compound, by preventing excessive glutamate from accessing its receptors, has been investigated for its potential in managing MS-related sequelae. researchgate.netmultiplesclerosisnewstoday.com

A systematic review and meta-analysis of randomized controlled trials published up to May 2020 assessed the safety and effectiveness of this compound in MS patients. researchgate.netmultiplesclerosisnewstoday.com This analysis included four studies with a total of 285 MS patients. researchgate.netmultiplesclerosisnewstoday.com The studies evaluated the effect of this compound on cognitive function (using the Paced Auditory Serial Addition Test), disability (using the Expanded Disability Status Scale), spasticity (using the Ashworth Spasticity Scale), and fatigue (using the Modified Fatigue Impact Scale). multiplesclerosisnewstoday.com

The pooled evidence from these trials suggested that this compound, at a dose of 20 mg per day administered for up to a year, did not significantly improve scores on measures of cognitive impairment, spasticity, fatigue, or disability compared with placebo. researchgate.netmultiplesclerosisnewstoday.com For instance, one study evaluating fatigue found no significant differences in mean change from baseline Modified Fatigue Impact Scale scores between the this compound and placebo groups (between-group difference, –1.9; 95% confidence interval, –11.7 to 7.8; P=0.702). docwirenews.com

Some research has also explored this compound's potential in MS-related vision problems, such as pendular nystagmus. jwatch.org However, one randomized, double-masked, placebo-controlled study investigating this compound for cognitive impairment in MS was terminated early due to a high incidence of patients reporting worsening of pre-existing neurological symptoms consistent with pseudoexacerbations in the this compound group. jwatch.org

The current evidence does not strongly support the widespread use of this compound for core MS symptoms like cognitive decline, spasticity, and fatigue. researchgate.netmultiplesclerosisnewstoday.com Further research considering different MS subtypes, co-administration with other therapies, longer treatment durations, and more sensitive outcome measures is needed to fully evaluate this compound's potential in this population. researchgate.netmultiplesclerosisnewstoday.com

Traumatic Brain Injury (TBI)

Glutamate-mediated excitotoxicity is considered a key factor in the secondary injury cascade following traumatic brain injury (TBI). flintrehab.comfrontiersin.org this compound, as an NMDA receptor antagonist, has been investigated for its potential neuroprotective effects in TBI. flintrehab.comfrontiersin.org

Research studies are beginning to suggest that this compound may reduce neuronal damage in patients with mild TBI by blocking excessive glutamate activity. flintrehab.com This action may prevent neurons from becoming over-excited, a process known as excitotoxicity, which contributes to cell death after TBI. flintrehab.com

Preclinical studies have indicated that this compound may improve outcomes after repetitive mild TBI. nih.gov Treatment with this compound in animal models has shown potential benefits such as attenuating beta-amyloid precursor protein expression and reducing phosphorylated tau levels after repetitive mild TBI. nih.gov Another study demonstrated that this compound treatment significantly protected against cell death, long-term potentiation loss, and astrogliosis after repetitive stretch injury. nih.gov

Clinical evidence is still limited, but some early results are considered promising. flintrehab.com A study investigating this compound in moderate TBI patients reported a promising neuroprotective effect with early use (within the first 24 hours post-injury). frontiersin.org Serum levels of neuron-specific enolase (NSE), a biomarker for neuronal damage, were significantly lower in the this compound group compared to the control group from day 0 to day seven (p = 0.009). frontiersin.org This effect was associated with a significant daily improvement in patients' Glasgow Coma Scale (GCS) scores. frontiersin.org The mean serum NSE levels on day 7 were 5.03 ± 3.25 ng/mL in the this compound group and 10.04 ± 5.72 ng/mL in the control group (P = 0.003). researchgate.net The mean GCS on day 3 was 12.3 ± 2.0 in the this compound group and 10.9 ± 1.9 in the control group (P = 0.03). researchgate.net

Here is a summary of findings from a clinical study on this compound for moderate TBI:

Outcome MeasureThis compound Group (Mean ± SD)Control Group (Mean ± SD)P-valueFindingCitation
Serum NSE (Day 7)5.03 ± 3.25 ng/mL10.04 ± 5.72 ng/mL0.003Significantly lower NSE in this compound group. frontiersin.orgresearchgate.net
GCS (Day 3)12.3 ± 2.010.9 ± 1.90.03Significant improvement in GCS. frontiersin.orgresearchgate.net

Epilepsy and Seizure Disorders

NMDA receptors play a crucial role in excitatory neurotransmission, and their dysfunction can contribute to seizure activity. researchgate.net this compound, by modulating NMDA receptor activity, has been explored for its potential in epilepsy and seizure disorders. researchgate.net

A randomized, double-blind, placebo-controlled crossover trial investigated this compound in children with developmental and epileptic encephalopathy. researchgate.netnih.gov In this study, 27 patients completed treatment periods with both this compound and placebo. researchgate.netnih.gov The primary outcome was defined as being a "responder," based on improvements in seizure frequency, electroencephalography (EEG), caregiver impression, or neuropsychological testing. researchgate.netnih.gov

The trial found that 9 out of 27 patients (33%) were classified as responders to this compound, compared to 2 out of 27 patients (7%) in the placebo group (P < 0.02). researchgate.netnih.gov Significant improvements were observed in EEG, with 8 patients showing improvement on this compound versus 2 on placebo (P < 0.04). researchgate.netnih.gov Seizure improvement was also noted, with 8 patients on this compound showing improvement compared to 2 on placebo (P < 0.04). researchgate.netnih.gov Neuropsychological evaluation suggested potential improvements in symptoms of attention-deficit hyperactivity disorder and autism. researchgate.netnih.gov

Another randomized clinical trial reported significant improvements in cognitive profile (assessed by Mini–Mental State Examination) and memory (assessed by the Wechsler memory scale) in patients with epilepsy receiving this compound. In this study, significant improvements in cognitive status (P<0.001 for MMSE) and memory (P<0.001 for the Wechsler Memory Scale) were found in the this compound group.

While some studies suggest potential benefits of this compound in improving seizure control and cognitive function in certain epilepsy populations, the evidence is still developing. researchgate.netnih.gov Some research has also explored the complex relationship between this compound use and seizures in specific populations, such as patients with Alzheimer's disease and epilepsy, with some case reports suggesting a possible association with seizure onset. researchgate.net However, patients with seizure disorders were often excluded from primary clinical trials of this compound for other indications. researchgate.net

Here is a summary of key findings from a randomized controlled trial of this compound in children with epileptic encephalopathy:

Outcome MeasureThis compound Responders (n=27)Placebo Responders (n=27)P-valueFindingCitation
Overall Responder Rate9 (33%)2 (7%)< 0.02Higher responder rate with this compound. researchgate.netnih.gov
EEG Improvement82< 0.04More EEG improvement with this compound. researchgate.netnih.gov
Seizure Improvement82< 0.04More seizure improvement with this compound. researchgate.netnih.gov
Caregiver Global Impression Improvement107Not significantTrend towards improvement. researchgate.netnih.gov

Methodological Considerations in Clinical Trials

The design and execution of clinical trials investigating this compound, particularly in diverse neurological conditions, present various methodological considerations. These factors can influence the interpretation and generalizability of study findings.

In trials for conditions like vascular dementia, where this compound has also been investigated, methodological issues and challenges exist, and there is a lack of specific regulatory guidance for drug development in this area. nih.govmaastrichtuniversity.nl Using predefined diagnostic subcategories in clinical studies may be helpful. nih.gov

In a pooled analysis of two placebo-controlled trials of this compound in vascular dementia, the cognitive benefit appeared more pronounced in patients with 'small vessel disease' compared to those with other neuroradiological findings. nih.gov This highlights the importance of considering underlying pathology and patient heterogeneity in trial design and analysis.

Clinical trials of this compound for conditions like Alzheimer's disease have provided insights into methodological aspects. A cross-sectional analysis of clinical trials involving this compound and cholinesterase inhibitors in Alzheimer's disease and related disorders identified various trial characteristics. scholars.direct The mean duration of these trials was around 8 months, with a range from 2 to 24 months. scholars.direct Assessment of cognition was the most common outcome measure. scholars.direct Many trials were multicenter and placebo-controlled. scholars.direct However, the analysis noted that a significant proportion of placebo-controlled trials were classified as doubtful or negative in their results. scholars.direct Challenges in long-term follow-up and higher-than-anticipated withdrawal rates have also been observed in AD trials, which can impact study power and interpretation. nih.gov

In the context of MS, systematic reviews highlight the need for future studies to consider different MS clinical subtypes, the potential effects of co-administration with disease-modifying therapies, longer treatment durations, and the use of more unified and sensitive outcome measures to better evaluate this compound's potential benefits. researchgate.netmultiplesclerosisnewstoday.com

Methodological quality assessment of included studies, for instance, using tools like the Cochrane risk-of-bias tool, is crucial for evaluating the reliability of findings in systematic reviews. frontiersin.orgmaastrichtuniversity.nl Factors such as random sequence generation, blinding, and handling of missing data are important considerations in assessing trial quality. maastrichtuniversity.nl

Randomized Controlled Trials (RCTs)

Numerous randomized controlled trials (RCTs) have investigated the effects of this compound in patients with AD. These trials often compare this compound to a placebo, either as monotherapy or as an adjunct to cholinesterase inhibitors (ChEIs).

Early studies in patients with moderate-to-severe AD demonstrated statistically significant benefits of this compound compared to placebo across various outcome measures, including cognition, function, and global status. nih.govnih.govclevelandclinicmeded.com For instance, one 28-week trial in patients with moderate-to-severe AD (MMSE 3-14) showed improvements in the Severe Impairment Battery (SIB), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) modified for severe dementia, and the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) with this compound treatment. nih.govclevelandclinicmeded.com Another 24-week trial in patients with moderate-to-severe AD already on stable donepezil therapy also reported improvements in ADCS-ADL, SIB, and CIBIC-Plus scores with the addition of this compound. clevelandclinicmeded.com

However, results in mild to moderate AD have been mixed. Some studies found statistically significant improvement in cognition, global measures, and behavior in mild to moderate AD patients treated with this compound compared to placebo, while functional measures did not show a significant difference. nih.govtandfonline.com Conversely, other 24-week studies in mild-to-moderate AD patients found no statistically significant difference between this compound and placebo in measures of cognition (ADAS-cog) or global measures (CIBIC-plus). nih.govtandfonline.com

RCTs have also explored this compound in other conditions. A systematic review of RCTs on this compound for multiple sclerosis (MS) found insufficient evidence to support its efficacy in preventing cognitive decline, controlling spasticity, reducing fatigue, and preventing disability. frontiersin.org Similarly, a systematic review of RCTs in traumatic brain injury (TBI) found a lack of reported evidence from RCTs to suggest that this compound directly leads to cognitive improvements in TBI patients, despite some evidence of reduced neuronal damage markers. mdpi.com

Meta-Analyses and Systematic Reviews

Meta-analyses and systematic reviews have synthesized data from multiple RCTs to provide a more comprehensive understanding of this compound's effects.

A meta-analysis of randomized placebo-controlled trials testing this compound monotherapy for AD, including nine studies with 2433 patients, indicated that this compound monotherapy significantly improved cognitive function, behavioral disturbances, activities of daily living, global function assessment, and stage of dementia scores compared with placebo. plos.org However, the effect sizes for these outcomes were reported as small, suggesting limited clinical benefit. plos.orgnih.gov

Another systematic review and meta-analysis including both this compound monotherapy and combination therapy with ChEIs identified thirty studies (n=7,567). nih.gov This analysis showed that this compound monotherapy resulted in significant improvements in cognitive function and behavioral disturbances compared with placebo. nih.gov In patients with moderate-to-severe AD, this compound was superior to placebo in reducing behavioral disturbances. nih.gov When comparing combination therapy (this compound + ChEIs) to ChEIs alone, the combination showed a greater reduction in behavioral disturbances and a trend towards cognitive improvement. nih.gov

A Cochrane review in 2019, including 44 RCTs in approximately 10,000 patients with dementia (mostly AD), found high-certainty evidence of no difference in the incidence of adverse events between this compound and placebo. alzdiscovery.org For moderate-to-severe AD, the review suggested that this compound has a small benefit on thinking, daily activities, and behavior/mood problems. cochrane.org Adding this compound to established ChEI treatment also resulted in less deterioration than placebo in this population. cochrane.org However, for mild AD, this compound was likely no better than placebo. alzdiscovery.orgcochrane.org

A meta-analysis focusing on behavioral and psychological symptoms of dementia (BPSD) found that patients on this compound showed a statistically significant improvement in Neuropsychiatric Inventory (NPI) scores compared with the placebo group. nih.govnih.gov Initial data suggested this compound might have a role in managing BPSD, although the clinical significance of the demonstrated benefit was unclear due to the relatively small effect size. nih.govnih.gov

Meta-analyses have also highlighted conflicting results and the need for cautious interpretation. One meta-analysis questioned the effectiveness of this compound for mild AD, stating there was no evidence of efficacy in the studies used for approval in this indication. mdedge.com It also suggested that the small effect sizes for moderate AD questioned the drug's usefulness even in this group. mdedge.com

Outcome Measures and Assessment Tools

Clinical trials evaluating this compound utilize various outcome measures and assessment tools to quantify its effects on different aspects of dementia. Commonly used instruments include:

ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale): Measures cognitive function, including memory, language, and praxis. d-nb.inforesearchgate.netmdpi.com Some studies have pooled ADAS-cog scores to represent cognitive domains like language, memory, and praxis. researchgate.net

SIB (Severe Impairment Battery): Used to assess cognitive function in patients with moderate to severe dementia. nih.govnih.govclevelandclinicmeded.comd-nb.inforesearchgate.net

ADCS-ADL (Alzheimer's Disease Cooperative Study-Activities of Daily Living): Assesses functional abilities and performance of daily living tasks. Different versions exist, such as the 19-item (ADCS-ADL19) and 23-item (ADCS-ADL23) scales. nih.govnih.govd-nb.infomdpi.comeuropa.euneurology.orgnih.gov Studies have shown mixed results regarding this compound's effect on ADCS-ADL, with some reporting significant benefits nih.govnih.govclevelandclinicmeded.comnih.gov and others finding no significant difference compared to placebo frontiersin.orgeuropa.eu.

HAM-A (Hamilton Anxiety Rating Scale): While not as frequently cited in the provided search results specifically for this compound in AD, HAM-A is a standard tool for assessing anxiety, which can be a BPSD. The search results primarily focused on AD-specific or broader dementia assessment tools.

Data from clinical trials using these measures have been analyzed to determine the effect sizes of this compound treatment on various domains. For instance, a meta-analysis reported standardized mean differences (SMD) for this compound monotherapy versus placebo for cognitive function (SMD=-0.27), behavioral disturbances (SMD=-0.12), and activities of daily living (SMD=-0.09). plos.org

Here is a summary of some reported findings using these outcome measures:

Outcome MeasureThis compound Effect vs. Placebo (Summary)Relevant Snippets
ADAS-CogMixed results; some studies show improvement, others no significant difference, particularly in mild-to-moderate AD. nih.govtandfonline.comresearchgate.net3, 16, 33
SIBStatistically significant improvement reported in moderate-to-severe AD trials. nih.govnih.govclevelandclinicmeded.com3, 4, 17
NPIMixed results; some studies show significant improvement in total score or specific domains, others no significant effect. nih.govnih.govnih.govnih.govfrontiersin.orgeuropa.eunih.gov1, 3, 4, 18, 24, 30, 36
ADCS-ADLMixed results; some studies show significant benefit, others no significant difference. nih.govnih.govfrontiersin.orgeuropa.euneurology.orgnih.gov1, 3, 4, 18, 22, 23
CIBIC-PlusStatistically significant improvement reported in some trials. nih.govnih.govclevelandclinicmeded.com3, 4, 17

Challenges in Study Design and Interpretation

Conducting and interpreting clinical trials for dementia treatments like this compound presents several challenges, including potential biases and conflicting results across studies.

One significant challenge is the potential for bias . Various types of bias can influence trial outcomes, such as selection bias, performance bias, detection bias, and attrition bias. nih.gov For example, differential dropout rates between treatment and placebo groups can impact the interpretation of results, particularly in analyses using methods like Last Observation Carried Forward (LOCF). europa.eujpreventionalzheimer.com Some reviews have evaluated the risk of bias in included trials using tools like the Cochrane Collaboration tool. dovepress.comresearchgate.netd-nb.info

Conflicting results are frequently observed across this compound studies, particularly when comparing outcomes across different stages of AD severity (mild vs. moderate-to-severe) or between monotherapy and combination therapy. nih.govtandfonline.comnih.govnice.org.ukluciazamorano.com For instance, while this compound consistently shows benefits in moderate-to-severe AD, its efficacy in mild AD has been debated, with some studies showing no significant benefit. nih.govtandfonline.comcochrane.orgmdedge.com Discrepancies in the findings of meta-analyses can sometimes be attributed to differences in the inclusion criteria of studies or the analytical approaches used. nice.org.uk

Challenges in study design also include the selection and sensitivity of outcome measures. Different assessment tools may capture different aspects of the disease and have varying levels of sensitivity to change, which can contribute to differing results across trials. d-nb.info The clinical significance of statistically significant findings with small effect sizes is also a subject of debate. plos.orgnih.govnih.govnih.gov

Furthermore, the design of combination therapy studies has been noted as a limitation. Some trials comparing this compound plus a ChEI to a ChEI plus placebo lack a placebo-only or this compound-only arm, which limits the ability to simultaneously compare the efficacy of individual drugs, their combination, and placebo. nih.gov

Future research needs to consider these challenges in study design to obtain more stable and clinically relevant results. tandfonline.com

Future Directions and Emerging Research Avenues

Development of Novel Memantine Derivatives and Analogues

Research is ongoing to synthesize and evaluate novel this compound derivatives and analogues with the goal of improving upon the parent compound's pharmacological profile.

Enhanced Efficacy and Specificity

Novel this compound derivatives are being designed to potentially offer more targeted binding capabilities, aiming for a more precise approach to addressing the specific neurological damage in AD. nih.gov Some derivatives have demonstrated superior chemico-physical properties and good stability, making them appropriate for advanced in vivo pharmacokinetic studies. nih.gov Studies on novel this compound derivatives, such as MP1–4, have shown significant neuroprotective effects and enhanced cell viability in the presence of amyloid-beta (Aβ) peptides in vitro. nih.gov These derivatives may offer avenues for directly addressing the core pathophysiological mechanisms of AD, including mitigating the toxicity of amyloid-beta oligomers. nih.gov Fluoroethylnorthis compound (FENM), a novel derivative, has shown potential for enhancing cognition and protecting against age-related brain impairments in preclinical models. nih.gov

Reduced Side Effects

Minimizing the side effects associated with this compound is another key objective in the development of derivatives. nih.gov By offering a potentially safer therapeutic alternative, these derivatives could improve patient tolerability and compliance. nih.gov this compound itself is known to selectively block excessive NMDA receptor activity with minimal disruption of normal activity, contributing to fewer side effects compared to some other NMDA receptor blockers. researchgate.netresearchgate.net Novel this compound moieties are being explored for multiple neuroprotective effects, including defense against glutamate-induced excitotoxicity, oxidative stress, hypoxic injury, and the inhibition of pro-inflammatory cytokine release, which could indirectly contribute to a better safety profile. researchgate.net

Exploration of this compound in Early Disease Stages and Prevention Strategies

There is growing interest in investigating the potential of this compound for use in the earlier stages of AD and as a preventive measure. alzheimersnewstoday.comvirginia.edu The rationale is that intervening before significant neuronal damage occurs might offer more substantial benefits than treating symptomatic stages. alzheimersnewstoday.comvirginia.edu Studies suggest that this compound might possess potent disease-modifying properties if administered to patients long before they become symptomatic and diagnosed with AD. alzheimersnewstoday.comvirginia.edu This could potentially prevent the disease or slow its progression, delaying the average age of symptom onset. alzheimersnewstoday.comvirginia.edu Research indicates that this compound, by blocking excessive calcium entry into nerve cells via NMDA channels, could stop them from re-entering the cell cycle, a process implicated in neuronal death in AD. alzheimersnewstoday.comvirginia.edu Identifying individuals at risk through screening strategies for AD biomarkers would be crucial for implementing such preventive treatment with this compound. alzheimersnewstoday.comvirginia.edu

Further Investigation into Polypharmacy and Combination Therapies

Given the multifactorial nature of AD, combination therapies and polypharmacy approaches are being extensively investigated to target multiple pathological pathways simultaneously. nih.govfrontiersin.org

Rational for Multi-Targeted Approaches

The complexity of AD, involving multiple etiological factors and pathogenic mechanisms, strongly supports the need for multi-target strategies. frontiersin.org Modulating a single neurotransmitter system is increasingly viewed as a reductive approach to address the multifaceted pathology of AD. mdpi.com Multi-target directed ligands (MTDLs), single molecules designed to act on multiple targets simultaneously, are emerging as a valuable opportunity to restore the complex interplay among multiple NMDAR-mediated alterations. mdpi.com The mechanisms of action of this compound can provide a rationale for designing more effective multi-target ligands or network medicines for AD therapy. mdpi.com

Novel Drug Combinations Beyond AChEIs

While the combination of this compound with acetylcholinesterase inhibitors (AChEIs) is a clinically established approach for moderate to severe AD, offering complementary mechanisms by addressing glutamatergic dysfunction and increasing acetylcholine (B1216132) levels, research is exploring novel combinations. nih.govspringermedizin.denih.gov Although some studies have shown the combination of this compound and AChEIs to be effective in moderate to severe AD, findings in mild to moderate AD have been less consistent. springermedizin.denih.govnih.govmdpi.com Future research is investigating combinations of different disease-modifying agents with distinct mechanisms that may offer synergistic effects beyond those seen with AChEIs. scienceopen.com This includes exploring combinations with agents targeting amyloid-beta aggregation inhibitors or antioxidant agents, often integrated into novel this compound derivatives designed as MTDLs. mdpi.com

Research into this compound's Influence on Neuroinflammation and Glial Function

Neuroinflammation, mediated by glial cells like microglia and astrocytes, is a significant factor in the pathogenesis of neurodegenerative disorders, including AD. frontiersin.orgmdpi.comjpreventionalzheimer.comdovepress.comacs.org Research is exploring how this compound influences these processes. Studies suggest that this compound may have neuroprotective effects by acting on glia, including a neurotrophic effect mediated by astroglia and an anti-inflammatory effect achieved by attenuating microglial over-activation during inflammation. nih.gov this compound has been shown to reduce the production of pro-inflammatory factors from microglia in response to inflammatory stimuli in vitro. nih.gov This anti-inflammatory effect is thought to be independent of its NMDA receptor blockade on neurons. nih.gov Further research is needed to fully elucidate the complex interactions between this compound, neuroinflammation, and glial cell function in vivo and their implications for therapeutic outcomes.

Genetic and Biomarker Research in Predicting this compound Response

The response to this compound in patients can be variable. elsevier.es Research is ongoing to identify genetic factors and biomarkers that could predict an individual's response to this compound therapy, paving the way for personalized medicine approaches. mdpi.commdpi.com Studies have investigated the association of genetic variants in genes related to neurotransmitter receptors and drug metabolism with this compound pharmacokinetics and response. elsevier.esnews-medical.netnih.govnih.govtandfonline.commdpi.com While some studies have explored single nucleotide polymorphisms (SNPs) in genes like CYP2D6 and ABCB1, consistent significant associations with this compound pharmacokinetics or adverse drug reactions have not always been found. news-medical.netnih.govnih.gov However, genetic variations, such as those in the APOE gene, have been shown to potentially influence responses to AD medications, including this compound. mdpi.comfrontiersin.org Biomarkers, including neuroimaging markers and neurometabolites detected by techniques like magnetic resonance spectroscopy (MRS), are also being investigated for their potential to predict treatment response. frontiersin.orgfrontiersin.orgnih.gov Preliminary studies suggest that baseline levels of certain neurometabolites and white matter integrity might correlate with treatment outcomes in conditions like Alzheimer's disease and geriatric depression. frontiersin.orgfrontiersin.org

Computational Modeling and Simulation Studies in Neurodegenerative Diseases

Computational modeling and simulation studies are increasingly being used to understand the mechanisms of neurodegeneration and the effects of drugs like this compound. mdpi.comnih.govresearchgate.netmdpi.com These in silico approaches allow researchers to model complex biological systems, such as neural networks and NMDA receptor activity, to simulate disease progression and evaluate therapeutic interventions. mdpi.comnih.govresearchgate.netmdpi.com Computer simulations have been used to demonstrate the neuroprotective benefits of this compound in models of excitotoxic neurodegeneration in AD-like pathology. nih.govresearchgate.netmdpi.com These models can assess the effects of this compound on various neuronal parameters and explore its mechanism of action in conditions of excessive glutamatergic activity. nih.govresearchgate.netmdpi.com Computational studies offer a valuable tool for testing hypotheses and exploring potential therapeutic scenarios before conducting in vivo or clinical trials. mdpi.comnih.govresearchgate.net

Application of Advanced Neuroimaging Techniques to Elucidate this compound Effects

Advanced neuroimaging techniques, such as magnetic resonance imaging (MRI), positron emission tomography (PET), and functional MRI (fMRI), are crucial for investigating the effects of this compound on brain structure, function, and metabolism in neurodegenerative diseases. bmj.comacademicmed.orgjneuropsychiatry.orgjneuropsychiatry.orgnih.gov These techniques can provide insights into how this compound influences neuroimaging biomarkers associated with disease progression, such as regional cerebral blood flow, glucose metabolism, and structural changes like hippocampal volume. bmj.comacademicmed.orgjneuropsychiatry.orgjneuropsychiatry.org Studies using FDG-PET have shown that this compound treatment can lead to increased metabolic activity in certain brain regions in patients with AD. jneuropsychiatry.orgjneuropsychiatry.org Multimodal neuroimaging studies are also being conducted to assess the feasibility of using multiple imaging modalities to monitor disease progression and the effects of this compound. bmj.com While some studies suggest that this compound may slow the decline in glucose metabolism and the progression of hippocampal atrophy in AD, larger confirmatory trials are needed. bmj.com Neuroimaging is also being used to explore the effects of this compound in other conditions, such as frontotemporal dementia. nih.gov

Pharmacogenomics and Personalized Medicine Approaches

Pharmacogenomics, the study of how genetic variations influence drug response, holds significant promise for personalizing this compound therapy. mdpi.comnews-medical.netfrontiersin.orgtandfonline.com By identifying genetic markers associated with variable responses to this compound, clinicians may be able to predict which patients are most likely to benefit from the treatment and tailor therapeutic strategies accordingly. mdpi.commdpi.comnews-medical.netfrontiersin.orgtandfonline.com Research in this area focuses on identifying genetic variants that affect this compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (its effects on the body). elsevier.esnews-medical.netnih.govnih.govtandfonline.commdpi.com While challenges remain in translating pharmacogenomic findings into routine clinical practice, the goal is to use genetic information to optimize this compound's efficacy and minimize adverse effects for individual patients. mdpi.comnews-medical.netfrontiersin.orgtandfonline.com

Expanding Therapeutic Indications to Other Neuropsychiatric and Neurological Conditions

Given its mechanism of action as an NMDA receptor antagonist, this compound's therapeutic potential is being explored in a range of neuropsychiatric and neurological conditions beyond AD. nih.govwalshmedicalmedia.comresearchgate.net Research is investigating its efficacy in conditions where glutamatergic dysfunction is believed to play a role. These include:

Autism Spectrum Disorder (ASD): this compound has been studied for its potential to improve core ASD symptoms, although results have been mixed, and further research is needed to identify potential responder subgroups. nih.govwalshmedicalmedia.comfrontiersin.org

Bipolar Disorder: Growing evidence suggests that this compound might be effective in managing manic symptoms and potentially preventing recurrences in bipolar disorder, sometimes used as an add-on therapy. nih.govwalshmedicalmedia.comresearchgate.net

Schizophrenia: this compound has been investigated for its effects on cognitive impairments and negative symptoms in schizophrenia, with some studies suggesting potential benefits, particularly for negative symptoms. nih.govwalshmedicalmedia.comresearchgate.netpharmgkb.org

Obsessive-Compulsive Disorder (OCD): this compound has been explored as both monotherapy and augmentation therapy for OCD, with some studies indicating improvement in symptoms. nih.govwalshmedicalmedia.comresearchgate.net

Post-Traumatic Stress Disorder (PTSD) and Generalized Anxiety Disorder (GAD): this compound has shown some efficacy as augmentation therapy in PTSD and GAD. nih.govresearchgate.net

Attention-Deficit/Hyperactivity Disorder (ADHD): this compound monotherapy has shown some efficacy in adult ADHD. nih.govwalshmedicalmedia.com

Catatonia: this compound, often in combination with other medications, has shown improvement in catatonia in some cases. nih.gov

Other Neurological Conditions: Research is also exploring this compound's potential in conditions like Rett Syndrome, Down Syndrome, and Multiple Sclerosis, although findings have been variable, and more research is required. frontiersin.orgfrontiersin.org Some studies have noted potential adverse effects or lack of significant benefit in certain neurological conditions like Multiple Sclerosis and Lewy Body Disease. researchgate.net

The expanding investigation into these diverse conditions highlights the broad potential of targeting the glutamatergic system with compounds like this compound.

Conclusion

Synthesis of Current Understanding of Memantine's Role in Neurological and Psychiatric Disorders

This compound is an uncompetitive, low-affinity, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist that binds to the receptor-associated ion channel during its open state. nih.govajol.infodovepress.commdpi.com This mechanism allows this compound to block the excessive activation of glutamate (B1630785) receptors, which is thought to contribute to neurotoxicity in conditions like Alzheimer's disease, while largely preserving normal synaptic transmission necessary for physiological function such as learning and memory. nih.govajol.infodovepress.com

The primary established role of this compound is in the treatment of moderate to severe Alzheimer's disease (AD). nih.govajol.infodovepress.comwikipedia.orgnih.gov In this context, it has demonstrated modest positive effects on cognition, function, global measures, and behavior, either as monotherapy or in combination with acetylcholinesterase inhibitors. wikipedia.orgnih.govpracticalneurology.com Combination therapy with cholinesterase inhibitors has shown efficacy in treating moderate to severe AD and may offer long-term benefits compared to monotherapy or no drug therapy. nih.govtandfonline.com While evidence for its benefit in mild AD is less clear and conflicting studies exist, some research suggests potential in mild to moderate stages. wikipedia.orgnih.govtandfonline.com

Beyond AD, this compound's involvement in modulating glutamatergic activity has led to investigations into its potential therapeutic applications in a range of other neurological and psychiatric disorders. Studies have explored its use in other dementias, such as vascular dementia (VaD), where some evidence suggests efficacy in stabilizing cognitive and global measures. nih.gov There is also interest in its potential neuroprotective effects in conditions associated with neurodegeneration and excitotoxicity. ajol.infonih.gov

In psychiatric disorders, this compound has been explored for its potential as an adjunctive treatment. Sound evidence supports its use for obsessive-compulsive disorder (OCD), treatment-resistant schizophrenia (specifically for negative symptoms and cognitive functioning), and ADHD. nih.gov For OCD, this compound augmentation has been shown to increase the likelihood of treatment response. nih.gov In treatment-resistant schizophrenia, it has been found to attenuate negative symptoms and improve cognitive function, with a large effect size in both regards, and a small but statistically significant reduction in general psychopathology. nih.gov Some evidence also supports its use in post-traumatic stress disorder and generalized anxiety disorder as an augmentation strategy, although findings for generalized anxiety disorder are described as rather disappointing in one review. researchgate.netnih.govnih.gov Results in other conditions like major depressive disorder, bipolar disorder (depressive phase), autism spectrum disorder (core symptoms), eating disorders, catatonia (as monotherapy), impulse control disorders, and substance use disorders have been inconclusive or less compelling. nih.govresearchgate.netnih.govnih.govresearchgate.net However, some preclinical and clinical findings suggest potential antimanic and mood-stabilizing effects in treatment-resistant bipolar disorder. researchgate.netnih.gov Research into its use in Multiple Sclerosis has not found sufficient evidence to support its efficacy in preventing cognitive decline, controlling spasticity, reducing fatigue, or preventing disability. frontiersin.org

This compound's mechanism of selectively blocking excessive NMDA receptor activation while allowing for normal physiological function is considered advantageous compared to other NMDA receptor antagonists that might cause undesirable side effects by blocking essential activity. nih.govajol.infodovepress.commdpi.com This characteristic contributes to its generally good tolerability. ajol.infodovepress.commdpi.com

Here is a summary of research findings on this compound's role in various conditions:

DisorderPrimary FindingsLevel of Evidence (Based on Search Results)
Moderate to Severe Alzheimer's DiseaseModest benefits in cognition, function, global measures, and behavior. Effective as monotherapy or augmentation.High wikipedia.orgnih.govpracticalneurology.com
Mild to Moderate Alzheimer's DiseaseMixed results; some studies suggest potential, others no significant benefit.Variable nih.govtandfonline.com
Vascular DementiaSome evidence suggests efficacy in stabilizing cognitive and global measures.Emerging nih.gov
Obsessive-Compulsive DisorderEffective as augmentation; increases likelihood of treatment response.Sound nih.gov
Treatment-Resistant SchizophreniaAttenuates negative symptoms, improves cognitive function; small reduction in general psychopathology.Sound nih.gov
ADHDEfficacy reported in some studies (monotherapy or augmentation).Sound nih.govnih.gov
Post-Traumatic Stress DisorderPotential as augmentation.Promising researchgate.netnih.govnih.gov
Generalized Anxiety DisorderPotential as augmentation, but findings mixed/disappointing.Variable researchgate.netnih.govnih.gov
Major Depressive DisorderResults generally not encouraging.Limited/Inconclusive researchgate.netnih.govnih.gov
Bipolar Disorder (Manic Phase)May show antimanic/mood-stabilizing effects in treatment-resistant cases (as add-on).Emerging researchgate.netnih.govresearchgate.net
Bipolar Disorder (Depressive Phase)Did not respond significantly in some studies.Limited/Inconclusive nih.govresearchgate.net
Autism Spectrum DisorderMonotherapy showed efficacy in some neuropsychiatric conditions including ASD; no evidence for core symptoms.Variable nih.govnih.gov
Multiple SclerosisInsufficient evidence to support efficacy for cognitive decline, spasticity, fatigue, or disability.Insufficient frontiersin.org

Identification of Key Knowledge Gaps and Unanswered Questions

Despite the established use of this compound in moderate to severe AD and promising findings in certain psychiatric conditions, several knowledge gaps and unanswered questions remain.

One key area requiring further investigation is the precise mechanism by which this compound exerts its effects beyond its primary role as an NMDA receptor antagonist. While its interaction with the GluN1 subunit has been suggested, the full details of its binding and modulation are not completely understood. ajol.info Furthermore, its potential interactions with other neurotransmitter systems, such as the monoamine system, which might contribute to effects observed in psychiatric disorders, warrant further exploration. dovepress.com

The efficacy of this compound in the earlier stages of AD (mild AD) remains a subject of conflicting study results, necessitating further research to clarify its potential benefits in this population. nih.govtandfonline.com Similarly, its role in other neurodegenerative diseases besides AD and VaD requires more comprehensive investigation to determine its safety and efficacy. nih.govtandfonline.com

For psychiatric disorders, while some studies show promise for this compound as an adjunctive therapy, the level of evidence supporting its use in many conditions is variable, with some findings being inconclusive or based on limited data such as case studies or open-label trials. nih.govresearchgate.netnih.govnih.govresearchgate.net The optimal placement of this compound within psychopharmacotherapy algorithms for these off-label indications requires further clarification through robust clinical trials. nih.gov Specifically, the effectiveness of this compound as monotherapy versus augmentation in various psychiatric conditions needs to be more clearly defined. nih.gov

The potential benefits of this compound derivatives are also an area of ongoing research, with questions remaining about their precise mechanisms and the need for further preclinical and clinical trials to assess their safety and efficacy, particularly regarding targeted delivery to the brain and minimizing systemic toxicity. mdpi.com

Finally, understanding how to assess for ongoing benefit and the optimal strategies for withdrawal and monitoring of this compound in clinical practice, especially in diverse patient populations and settings, represents a practical knowledge gap that requires further research. sydney.edu.au

Recommendations for Future High-Impact Research

Based on the current understanding and identified knowledge gaps, future high-impact research on this compound should focus on several key areas:

Elucidating the Full Mechanism of Action: Further detailed studies are needed to fully understand this compound's interaction with NMDA receptor subunits and its potential modulation of other neurotransmitter systems. This could involve advanced in vitro and in vivo studies, including detailed molecular and cellular analyses, to map the complete pharmacological profile of this compound.

Defining the Role in Early AD and Other Dementias: Large-scale, well-designed randomized controlled trials are crucial to definitively determine the efficacy of this compound in mild AD and other neurodegenerative dementias beyond AD and VaD, such as Lewy body dementia or HIV-associated dementia. nih.govtandfonline.com These studies should utilize sensitive outcome measures for cognition, function, and quality of life.

Robust Trials in Psychiatric Disorders: Rigorous, placebo-controlled, double-blind trials with sufficient sample sizes and longer durations are needed to confirm the efficacy of this compound as an adjunctive therapy in psychiatric conditions where preliminary evidence is promising, such as OCD, treatment-resistant schizophrenia (particularly for cognitive deficits), PTSD, and generalized anxiety disorder. Research should also explore its potential role in treatment-resistant bipolar disorder. nih.govresearchgate.netnih.govnih.gov Comparative effectiveness studies against or in combination with other established treatments are also warranted.

Investigating Long-Term Outcomes, Including Mortality: Large, prospective randomized controlled trials specifically designed to assess the long-term effects of this compound on disease progression, functional decline, and all-cause mortality in patients with moderate to severe AD and other major neurocognitive disorders are necessary to provide definitive evidence on these critical outcomes. nih.gov

Exploring this compound Derivatives and Novel Delivery Systems: Continued research into novel this compound derivatives with potentially improved efficacy, reduced side effects, or enhanced brain targeting is recommended. mdpi.com Studies on advanced drug delivery systems, such as niosomes, for this compound and its derivatives should be pursued to optimize brain concentrations and minimize systemic exposure. mdpi.com

Clinical Implementation and De-prescribing Research: Research focusing on practical aspects of this compound use in clinical practice is needed. This includes developing evidence-based guidelines for assessing ongoing treatment benefit, optimizing treatment duration, and implementing safe and effective de-prescribing strategies when appropriate. sydney.edu.au Studies should also explore factors influencing individual responses to this compound.

By addressing these research priorities, the scientific community can gain a more comprehensive understanding of this compound's therapeutic potential and optimize its use in managing neurological and psychiatric disorders.

Q & A

Q. What are the standard experimental models for evaluating Memantine's neuroprotective efficacy in Alzheimer’s disease (AD)?

this compound’s neuroprotective effects are typically assessed using in vitro glutamate-induced excitotoxicity models (e.g., neuronal cell lines) and in vivo transgenic AD mouse models expressing amyloid-beta plaques or tau pathology. Key outcome measures include synaptic plasticity markers (e.g., BDNF), cognitive performance (Morris water maze), and behavioral assessments (e.g., NPI scale). For reproducibility, ensure models are validated against human AD biomarkers like CSF tau/Aβ42 ratios .

Q. How are primary outcome measures standardized in this compound clinical trials for dementia subtypes?

Trials use validated scales:

  • Cognition : ADAS-Cog for mild-moderate AD; Severe Impairment Battery (SIB) for advanced AD.
  • Function : ADCS-ADL scale.
  • Behavior : Neuropsychiatric Inventory (NPI).
  • Global Assessment : CIBIC+ (Clinician’s Interview-Based Impression of Change). Consistency requires adherence to EMA/FDA guidelines, including double-blind, placebo-controlled designs and 6-month trial durations .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy data across AD subpopulations?

Meta-analyses reveal variability in outcomes based on disease severity and concomitant therapies (e.g., acetylcholinesterase inhibitors). To resolve contradictions:

  • Stratify data by AD stage (mild/moderate vs. severe) and background treatments.
  • Use sensitivity analyses to exclude underpowered studies (e.g., unpublished trials like MD-01).
  • Apply mixed-effects models to account for heterogeneity in behavioral outcomes (e.g., agitation OR: 0.65, 95% CI 0.48–0.89) .

Q. What methodological considerations are critical when designing studies on this compound’s off-target effects (e.g., anti-parasitic activity)?

In vitro studies (e.g., T. cruzi infection models) must:

  • Dose calibration : Use sub-toxic concentrations (e.g., ≤100 μM in macrophages) to avoid confounding cytotoxicity.
  • Endpoint selection : Measure intracellular parasite replication (e.g., amastigote counts) and host cell viability (MTT assay).
  • Statistical rigor : Apply one-way ANOVA with Tukey’s post-hoc tests to compare treated vs. control groups (p<0.05) .

Q. How can researchers optimize this compound combination therapies while minimizing pharmacokinetic interactions?

  • Drug interaction screening : Use hepatic microsome assays to assess CYP450 enzyme inhibition (e.g., CYP2B6, CYP3A4).
  • Pharmacodynamic synergy : Test combinations with AChEIs (e.g., donepezil) using isobolographic analysis.
  • Population PK modeling : Incorporate covariates like renal function (this compound is 80% renally excreted) to adjust dosing in comorbid populations .

Methodological Guidance

Q. What statistical tools are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

  • Non-linear regression : Fit dose-response curves using GraphPad Prism (4-parameter logistic model).
  • Time-series analysis : Apply mixed-model ANOVA for longitudinal behavioral data.
  • Meta-analysis : Use RevMan or R’s metafor package with random-effects models to pool effect sizes (e.g., SIB score WMD: 4.12, 95% CI 2.14–5.74) .

Q. How should researchers mitigate bias in patient-reported outcomes (PROs) for this compound trials?

  • Blinding : Maintain double-dummy designs when comparing this compound to active comparators.
  • PRO calibration : Validate self-reported scales (e.g., QoL-AD) against caregiver/investigator ratings.
  • Attrition analysis : Use ITT-LOCF (Last Observation Carried Forward) to handle missing data .

Data Interpretation Challenges

Q. Why do global assessment scales (e.g., CIBIC+) show smaller effect sizes than domain-specific measures in this compound trials?

CIBIC+ integrates clinician judgment across multiple domains, increasing variance. To enhance reliability:

  • Train raters using standardized vignettes.
  • Anchor scoring to baseline functional milestones.
  • Supplement with objective biomarkers (e.g., fMRI for hippocampal activation) .

Q. How can preclinical findings on this compound’s NMDA receptor antagonism be translated to human neuroprotection?

  • Cross-species validation : Compare receptor affinity (e.g., MEM 1 μM Ki for NMDA in rodents vs. human postmortem tissue).
  • Biomarker bridging : Link animal model outcomes (e.g., synaptic density via PET) to human CSF neurogranin levels.
  • Dose extrapolation : Use allometric scaling adjusted for blood-brain barrier permeability .

Ethical and Reproducibility Standards

Q. What protocols ensure ethical rigor in this compound trials involving advanced dementia patients?

  • Informed consent : Use surrogate decision-makers and simplified assent forms.
  • Safety monitoring : Predefine stopping rules for adverse events (e.g., hallucinations in 5% of patients).
  • Data transparency : Register trials on ClinicalTrials.gov and share IPD via platforms like Vivli .

Q. How can researchers enhance reproducibility when reporting this compound’s in vitro toxicity?

  • MIAME compliance : Detail cell line sources (e.g., ATCC RAW 264.7), passage numbers, and mycoplasma testing.
  • Reagent validation : Certify this compound purity via HPLC (≥98%) and lot-to-lot consistency.
  • Open protocols : Share step-by-step methods on protocols.io , including raw data files (e.g., .prism for dose-response curves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.